molecular formula C7H9NO2 B1329608 1-Methylpyrrole-2-acetic acid CAS No. 21898-59-9

1-Methylpyrrole-2-acetic acid

Cat. No.: B1329608
CAS No.: 21898-59-9
M. Wt: 139.15 g/mol
InChI Key: SYYOUHJJSOLSJD-UHFFFAOYSA-N
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Description

1-Methylpyrrole-2-acetic acid is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpyrrol-2-yl)acetic acid
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InChI

InChI=1S/C7H9NO2/c1-8-4-2-3-6(8)5-7(9)10/h2-4H,5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SYYOUHJJSOLSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70176302
Record name 1-Methyl-1H-pyrrole-2-acetic acid
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Molecular Weight

139.15 g/mol
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CAS No.

21898-59-9
Record name 1-Methyl-1H-pyrrole-2-acetic acid
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Record name 1-Methyl-1H-pyrrole-2-acetic acid
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Record name 1-methyl-1H-pyrrole-2-acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to 1-Methylpyrrole-2-acetic acid: Chemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical properties of 1-Methylpyrrole-2-acetic acid and its related methyl ester. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, analysis, and potential applications of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant workflows.

Core Chemical Properties

This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The presence of the carboxylic acid functional group at the 2-position of the N-methylated pyrrole ring imparts specific chemical reactivity and physical properties that make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and its corresponding methyl ester, Methyl 1-methylpyrrole-2-acetate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number21898-59-9[2][3][4]
Molecular FormulaC₇H₉NO₂[2][4]
Molecular Weight139.15 g/mol [2][4]
Melting Point113 °C[2]
Boiling Point (Predicted)282.9 ± 15.0 °C[2]
Density (Predicted)1.14 ± 0.1 g/cm³[2]
pKa4.48 ± 0.10[2]
LogP0.704[3]

Table 2: Physicochemical Properties of Methyl 1-methylpyrrole-2-acetate

PropertyValueSource
CAS Number51856-79-2[1][5][6][7]
Molecular FormulaC₈H₁₁NO₂[1][5][6][7]
Molecular Weight153.18 g/mol [1][5][7]
Boiling Point80-85 °C at 2 mmHg[1][5][6]
Density1.064-1.09 g/mL at 25 °C[1][5]
Refractive Indexn20/D 1.501[1][5][6]
Solubility in Water8.3 g/L at 20 °C[5][6]
AppearanceLight yellow to brown clear liquid[1]

Experimental Protocols

Synthesis of Methyl 1-methylpyrrole-2-acetate

A common method for the synthesis of Methyl 1-methylpyrrole-2-acetate involves the reduction of methyl 1-methylpyrrole-2-glyoxylate.

Methodology:

  • A solution of 50g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is prepared and cooled to -78°C.[8]

  • To this cooled solution, 64g of hydrogen sulfide is added.[8]

  • The mixture is then sealed in a stirred autoclave and heated to 63°C, with the pressure rising to approximately 130 p.s.i.[8]

  • The reaction is allowed to proceed for 27 hours.[8]

  • After the reaction is complete, the hydrogen sulfide is driven off using a nitrogen stream.[8]

  • The solution is decanted to separate it from the precipitated sulfur.[8]

  • Pyridine is removed by distillation at 20 mm Hg.[8]

  • The resulting residue is distilled at 0.03 mm Hg, with the product, oily methyl 1-methylpyrrole-2-acetate, collected at a boiling point of 68-70°C. This process yields approximately 39.2g (86% yield) of the desired product.[8]

A proposed synthetic pathway suggests that N-methylpyrrole can be reacted with oxalyl chloride to produce 2-(1-methyl-1H-pyrrole-2-yl)-2-oxoacetic acid, which can be further reacted to form 2-(1-methyl-1H-pyrrole-2-yl)acetic acid. The final step is an esterification reaction, for instance, using p-toluenesulfonic acid, to yield the methyl ester.[5][6]

G Synthesis Workflow for Methyl 1-methylpyrrole-2-acetate cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product start1 Methyl 1-methylpyrrole-2-glyoxylate step1 Mix and cool to -78°C start1->step1 start2 Hydrogen Sulfide start2->step1 start3 Pyridine (Solvent) start3->step1 step2 Heat in autoclave at 63°C for 27h step1->step2 step3 Drive off H2S with Nitrogen step2->step3 step4 Decant from Sulfur step3->step4 step5 Distill off Pyridine step4->step5 step6 Vacuum Distill Residue step5->step6 end1 Methyl 1-methylpyrrole-2-acetate step6->end1

Synthesis Workflow
Analysis of 1-Methyl-1H-pyrrole-2-acetic acid by HPLC

1-Methyl-1H-pyrrole-2-acetic acid can be analyzed using a reverse-phase High-Performance Liquid Chromatography (HPLC) method.

Methodology:

  • Column: A Newcrom R1 HPLC column is suitable for this analysis.[3]

  • Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid.[3]

  • Detection: While not explicitly stated, a UV detector is typically used for compounds with a chromophore like the pyrrole ring.

  • Mass Spectrometry Compatibility: For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase should be replaced with formic acid.[3] This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[3]

G HPLC Analysis Workflow for this compound cluster_sample Sample Preparation cluster_hplc HPLC System cluster_output Data Analysis sample This compound dissolved in a suitable solvent injection Inject Sample sample->injection column Separation on Newcrom R1 Column injection->column detection Detection (e.g., UV) column->detection mobile_phase Mobile Phase: MeCN/Water/Phosphoric Acid mobile_phase->column chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Analyte chromatogram->quantification

HPLC Analysis Workflow

Applications in Research and Development

Methyl 1-methylpyrrole-2-acetate is a versatile intermediate in organic synthesis. Its pyrrole ring structure is a key building block in the development of more complex molecules.[1] It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Additionally, it finds use in the formulation of agrochemicals for pest control.[1] The compound is also utilized in the flavor and fragrance industry and in material science for the development of advanced polymers.[1] In biochemical research, it is employed in various assays to study metabolic pathways and enzyme functions.[1]

References

An In-depth Technical Guide to the Synthesis of 1-Methylpyrrole-2-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Methylpyrrole-2-acetic acid, a key intermediate in the development of various pharmaceutical and agrochemical agents. This document details two principal synthesis routes, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its methyl ester intermediate is provided below.

PropertyThis compoundMethyl 1-methylpyrrole-2-acetate
CAS Number 21898-59-951856-79-2
Molecular Formula C₇H₉NO₂C₈H₁₁NO₂
Molecular Weight 139.15 g/mol 153.18 g/mol
Appearance -Light yellow to brown clear liquid[1]
Boiling Point 282.9±15.0 °C at 760 mmHg80-85 °C at 2 mmHg[1]
Density 1.1±0.1 g/cm³1.09 g/mL[1]
Purity ≥98%≥97% (GC)[1]

Synthesis Pathway 1: From Methyl 1-methylpyrrole-2-glyoxylate

This pathway involves a two-step process: the reduction of methyl 1-methylpyrrole-2-glyoxylate to form methyl 1-methylpyrrole-2-acetate, followed by the hydrolysis of the ester to yield the final carboxylic acid.

Logical Workflow for Pathway 1

G A Methyl 1-methylpyrrole-2-glyoxylate B Methyl 1-methylpyrrole-2-acetate A->B  Reduction (Hydrogen Sulfide) C This compound B->C  Hydrolysis (e.g., NaOH)

Caption: Synthesis of this compound via a glyoxylate intermediate.

Experimental Protocols

Step 1: Synthesis of Methyl 1-methylpyrrole-2-acetate [2]

  • Materials:

    • Methyl 1-methylpyrrole-2-glyoxylate: 50 g

    • Pyridine: 200 mL

    • Hydrogen sulfide: 64 g

    • Nitrogen gas

  • Procedure:

    • A solution of 50 g of methyl 1-methylpyrrole-2-glyoxylate in 200 mL of pyridine is cooled to -78 °C.

    • 64 g of hydrogen sulfide is added to the cooled solution.

    • The mixture is sealed in a stirred autoclave and heated to 63 °C. The pressure will rise to approximately 130 p.s.i.

    • The reaction is allowed to proceed for 27 hours.

    • After completion, the hydrogen sulfide is driven off using a nitrogen stream.

    • The solution is decanted from the precipitated sulfur.

    • Pyridine is distilled off at 20 mm Hg.

    • The residue is distilled at 0.03 mm Hg, with the product collecting at 68-70 °C.

  • Yield: 39.2 g (86%) of oily methyl 1-methylpyrrole-2-acetate.

Step 2: Hydrolysis of Methyl 1-methylpyrrole-2-acetate

  • Materials:

    • Methyl 1-methylpyrrole-2-acetate

    • Sodium hydroxide (NaOH)

    • Ethanol (95%)

    • Hydrochloric acid (HCl) for acidification

  • Procedure:

    • A solution of methyl 1-methylpyrrole-2-acetate is mixed with a solution of sodium hydroxide in 95% ethanol.

    • The mixture is heated at 50°C for 1 hour.

    • The ethanol is evaporated in vacuo.

    • The residue is dissolved in water and acidified with HCl to precipitate the product.

    • The crude this compound is collected by filtration, washed with water, and dried.

Quantitative Data
StepProductStarting MaterialReagentsConditionsYield
1Methyl 1-methylpyrrole-2-acetateMethyl 1-methylpyrrole-2-glyoxylatePyridine, H₂S63 °C, 27 h86%[2]
2This compoundMethyl 1-methylpyrrole-2-acetateNaOH, Ethanol50 °C, 1 hHigh (expected)

Synthesis Pathway 2: From N-Methylpyrrole via Friedel-Crafts Acylation

This alternative pathway begins with the Friedel-Crafts acylation of N-methylpyrrole with oxalyl chloride to produce an α-keto acid intermediate, which is then reduced to the final product.

Logical Workflow for Pathway 2

G A N-Methylpyrrole B 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetic acid A->B  Friedel-Crafts Acylation (Oxalyl Chloride, Lewis Acid) C This compound B->C  Reduction (e.g., Clemmensen or Wolff-Kishner)

Caption: Synthesis of this compound from N-methylpyrrole.

Experimental Protocols

Step 1: Synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetic acid (Friedel-Crafts Acylation)

  • Materials:

    • N-Methylpyrrole

    • Oxalyl chloride

    • Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • A solution of N-methylpyrrole in anhydrous DCM is cooled in an ice bath.

    • Anhydrous aluminum chloride is added portion-wise with stirring.

    • A solution of oxalyl chloride in anhydrous DCM is added dropwise to the reaction mixture.

    • The reaction is stirred at low temperature and then allowed to warm to room temperature.

    • The reaction is quenched by pouring it onto a mixture of ice and concentrated HCl.

    • The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed, dried, and the solvent is removed to yield the crude α-keto acid.

Step 2: Reduction of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetic acid

Two common methods for the reduction of the keto group are the Clemmensen and Wolff-Kishner reductions.

  • Method A: Clemmensen Reduction (Acidic Conditions)

    • Materials:

      • 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetic acid

      • Zinc amalgam (Zn(Hg))

      • Concentrated hydrochloric acid (HCl)

      • Toluene

    • Procedure:

      • The α-keto acid is refluxed with zinc amalgam and concentrated HCl in toluene.

      • After the reaction is complete, the mixture is cooled, and the organic layer is separated.

      • The aqueous layer is extracted with a suitable solvent.

      • The combined organic extracts are washed, dried, and concentrated to give the product.

  • Method B: Wolff-Kishner Reduction (Basic Conditions)

    • Materials:

      • 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetic acid

      • Hydrazine hydrate (N₂H₄·H₂O)

      • Potassium hydroxide (KOH)

      • Diethylene glycol

    • Procedure:

      • A mixture of the α-keto acid, hydrazine hydrate, and potassium hydroxide in diethylene glycol is heated to form the hydrazone.

      • Water is distilled from the reaction mixture, and the temperature is raised to facilitate the decomposition of the hydrazone.

      • After cooling, the reaction mixture is diluted with water and acidified.

      • The product is extracted, and the organic extracts are washed, dried, and concentrated.

Quantitative Data
StepProductStarting MaterialReagentsConditionsYield
12-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetic acidN-MethylpyrroleOxalyl Chloride, AlCl₃Low to ambient temperatureModerate to High (expected)
2AThis compound2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetic acidZn(Hg), HClRefluxGood (expected)
2BThis compound2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetic acidN₂H₄·H₂O, KOHHigh temperatureGood to High (expected)

Synthesis of N-Methylpyrrole Precursor

For Pathway 2, the starting material N-methylpyrrole can be synthesized from readily available precursors.

Logical Workflow for N-Methylpyrrole Synthesis

G A Methylamine C N-Methylpyrrole A->C B Succinaldehyde B->C

Caption: Synthesis of N-methylpyrrole from methylamine and succinaldehyde.

Experimental Protocol for N-Methylpyrrole Synthesis
  • Materials:

    • Methylamine (in ethanol, 33 wt. %)

    • Succinaldehyde

    • Sodium hydroxide (NaOH)

    • Nitrogen gas

  • Procedure:

    • In a reaction vessel under a nitrogen atmosphere, add a solution of methylamine in ethanol and sodium hydroxide.

    • Cool the mixture to between -10 °C and 0 °C.

    • Slowly add succinaldehyde dropwise to the cooled mixture.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 30-60 °C.

    • Stir the reaction for 10-18 hours.

    • After the reaction is complete, obtain N-methylpyrrole by atmospheric distillation.

  • Yield: 88.8-89.3% with a GC purity of 97.8-98.6%.

References

Elucidation of the Structure of (1-Methylpyrrol-2-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (1-Methylpyrrol-2-yl)acetic acid. The document details the key spectroscopic techniques and experimental protocols necessary for the unambiguous identification and characterization of this compound, a heterocyclic molecule of interest in medicinal chemistry and drug development.

Chemical Identity

(1-Methylpyrrol-2-yl)acetic acid is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The structure consists of a pyrrole ring with a methyl group attached to the nitrogen atom (position 1) and an acetic acid group at position 2.

Table 1: Chemical Identifiers for (1-Methylpyrrol-2-yl)acetic acid

IdentifierValue
CAS Number 21898-59-9[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.155 g/mol [1]
Synonyms 1-Methyl-1H-pyrrole-2-acetic acid, (1-Methyl-1H-pyrrol-2-yl)acetic acid, 1H-Pyrrole-2-acetic acid, 1-methyl-[1]

Spectroscopic Data for Structural Confirmation

The structural elucidation of (1-Methylpyrrol-2-yl)acetic acid relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available experimental spectra for this specific molecule is limited, the following sections present expected data based on its chemical structure and data from closely related analogs like pyrrole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for (1-Methylpyrrol-2-yl)acetic acid

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~6.7Triplet1HPyrrole H5
~6.1Triplet1HPyrrole H3
~6.0Triplet1HPyrrole H4
~3.7Singlet2H-CH₂-COOH
~3.6Singlet3HN-CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data for (1-Methylpyrrol-2-yl)acetic acid

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
~175-COOH
~128Pyrrole C2
~122Pyrrole C5
~108Pyrrole C3
~106Pyrrole C4
~34-CH₂-COOH
~33N-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Key FT-IR Absorption Bands for (1-Methylpyrrol-2-yl)acetic acid

Wavenumber (cm⁻¹)Description of Vibration
2500-3300 (broad)O-H stretching (carboxylic acid)
~1700 (strong)C=O stretching (carboxylic acid)
~1550C=C stretching (pyrrole ring)
~1470C-H bending (methyl and methylene)
~1380C-N stretching
~740C-H out-of-plane bending (pyrrole ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A mass spectrum for (1-Methylpyrrol-2-yl)acetic acid is available.[2]

Table 5: Major Mass Spectrometry Fragments for (1-Methylpyrrol-2-yl)acetic acid

Mass-to-Charge Ratio (m/z)Proposed Fragment
139[M]⁺ (Molecular ion)
94[M - COOH]⁺
80[M - CH₂COOH]⁺

Experimental Protocols

The following protocols are generalized procedures for the synthesis and characterization of N-alkylated pyrrole-2-acetic acids and are adaptable for the specific target molecule.

Synthesis of (1-Methylpyrrol-2-yl)acetic acid

A common route for the synthesis of N-substituted pyrrole-2-acetic acid derivatives is the Paal-Knorr pyrrole synthesis, followed by functional group manipulation. A general, modern approach involves the reaction of a pyrrole with β-nitroacrylates.[3]

Materials:

  • 1-Methylpyrrole

  • Ethyl nitroacetate

  • A suitable base (e.g., triethylamine)

  • A reducing agent (e.g., H₂ over Pd/C)

  • Anhydrous solvent (e.g., Toluene)

  • Reagents for hydrolysis (e.g., LiOH in THF/water)

Procedure:

  • Condensation: To a solution of 1-methylpyrrole in anhydrous toluene, add triethylamine and ethyl nitroacetate. Heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Reduction: Dissolve the crude product in ethanol and subject it to catalytic hydrogenation using 10% Pd/C as a catalyst.

  • Hydrolysis: After the reduction is complete, filter off the catalyst. To the filtrate, add a solution of lithium hydroxide in a mixture of THF and water. Stir at room temperature until the ester is fully hydrolyzed.

  • Purification: Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1-Methylpyrrol-2-yl)acetic acid. Further purification can be achieved by recrystallization.

NMR Spectroscopy
  • Prepare a solution of the purified (1-Methylpyrrol-2-yl)acetic acid in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/0.5 mL.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.

FT-IR Spectroscopy
  • Obtain the FT-IR spectrum of the purified solid sample using a KBr pellet or as a thin film from a solution.

  • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

  • Analyze the molecular ion peak to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of (1-Methylpyrrol-2-yl)acetic acid.

StructureElucidation Synthesis Synthesis of (1-Methylpyrrol-2-yl)acetic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MolFormula Determine Molecular Formula and Weight MS->MolFormula FuncGroups Identify Functional Groups (-COOH, Pyrrole, -CH₃) IR->FuncGroups Connectivity Establish C-H Framework and Connectivity NMR->Connectivity Structure Proposed Structure of (1-Methylpyrrol-2-yl)acetic acid MolFormula->Structure FuncGroups->Structure Connectivity->Structure

Caption: Workflow for the structure elucidation of a target molecule.

Conclusion

The structural elucidation of (1-Methylpyrrol-2-yl)acetic acid is a systematic process that integrates synthetic chemistry with modern spectroscopic techniques. By following the detailed experimental protocols and interpreting the resulting spectroscopic data as outlined in this guide, researchers can confidently confirm the structure of this and related compounds, facilitating further investigation into their potential applications in drug discovery and development.

References

1-Methylpyrrole-2-acetic Acid: A Chemical Intermediate Awaiting Biological Exploration

Author: BenchChem Technical Support Team. Date: December 2025

While 1-Methylpyrrole-2-acetic acid is a known entity in the realm of chemical synthesis, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of its intrinsic biological activity. Currently, this compound is predominantly recognized and utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its direct physiological effects, mechanism of action, and potential therapeutic applications remain largely unexplored.

At present, the primary role of this compound in the scientific domain is as a building block. It serves as a starting material or a key intermediate in the multi-step synthesis of various target compounds. Notably, its derivatives have been investigated for a range of applications, from potential treatments for neurological disorders to the development of new pesticides.[1] However, the biological activity of these end products cannot be directly attributed to the this compound moiety itself.

The existing literature provides substantial information regarding the chemical properties and synthesis of this compound. For instance, its synthesis from N-methylpyrrole and oxalyl chloride to form an intermediate, which is then further reacted and esterified, is a documented chemical process.

Despite its application in biochemical research, presumably as a tool compound or a structural motif for analog synthesis, specific data on its interaction with biological targets, its metabolic fate, or its influence on cellular signaling pathways is conspicuously absent from the current body of scientific publications. No quantitative data, such as IC50 or EC50 values, from in vitro or in vivo studies on this compound have been reported. Consequently, there are no established experimental protocols specifically designed to investigate its biological activity, nor are there any known signaling pathways that it directly modulates.

References

1-Methylpyrrole-2-acetic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methylpyrrole-2-acetic Acid Derivatives and Analogs for Drug Discovery Professionals

Introduction

This compound serves as a crucial scaffold in medicinal chemistry, forming the basis for a variety of derivatives and analogs with significant therapeutic potential. Its structural similarity to the indole-2-carboxylic acid core of the non-steroidal anti-inflammatory drug (NSAID) indomethacin has driven extensive research into its utility as an anti-inflammatory agent. This guide provides a technical overview of the synthesis, biological activity, and experimental evaluation of these compounds, with a focus on their role as inhibitors of key enzymes in the inflammatory cascade.

Synthetic Pathways

The synthesis of this compound derivatives often begins with foundational pyrrole structures, followed by strategic modifications to introduce the acetic acid moiety and other functional groups. A common and efficient method is the Barton-Zard reaction, which allows for the construction of the pyrrole ring system from readily available starting materials.

A generalized workflow for the synthesis is presented below. This pathway highlights the key stages from starting materials to the final acetic acid derivatives, which can then be further modified.

cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_modification Modifications cluster_final Final Product start1 Nitroalkene reaction Barton-Zard Reaction start1->reaction start2 Isocyanoacetate start2->reaction pyrrole_ester Pyrrole-2-carboxylate Ester reaction->pyrrole_ester Forms pyrrole ring methylation N-Methylation pyrrole_ester->methylation Adds methyl group to Nitrogen hydrolysis Ester Hydrolysis methylation->hydrolysis Converts ester to carboxylic acid final_product This compound Derivative hydrolysis->final_product

Caption: Generalized synthetic workflow for this compound derivatives.

Biological Activity and Mechanism of Action

A significant number of this compound derivatives exhibit potent anti-inflammatory properties. Their primary mechanism of action is often the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. Specifically, many analogs show selectivity for COX-2, an isoform of the enzyme that is upregulated at sites of inflammation.

The inhibition of the COX-2 pathway by these compounds reduces the production of prostaglandin H2 (PGH2) from arachidonic acid. This, in turn, decreases the synthesis of various downstream prostaglandins (PGE2, PGD2, etc.) that mediate pain, fever, and inflammation.

membrane Cell Membrane Phospholipids aa Arachidonic Acid (AA) membrane->aa Stimulus pla2 Phospholipase A2 (PLA2) pgh2 Prostaglandin H2 (PGH2) aa->pgh2 Metabolism cox2 Cyclooxygenase-2 (COX-2) prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins inflammation Pain, Fever, Inflammation prostaglandins->inflammation Mediates drug 1-Methylpyrrole-2-acetic Acid Derivative drug->cox2 Inhibits

Spectral Analysis of 1-Methylpyrrole-2-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 1-Methylpyrrole-2-acetic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of published spectral data for this specific molecule, this guide combines theoretical predictions based on analogous structures with generalized experimental protocols. This document aims to serve as a valuable resource for the characterization and analysis of this compound and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its structural components: a 1,2-disubstituted pyrrole ring and an acetic acid moiety. The expected values are based on established principles of spectroscopy and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
H-36.1 - 6.3Triplet~2-3Coupled to H-4 and H-5.
H-46.0 - 6.2Triplet~2-3Coupled to H-3 and H-5.
H-56.6 - 6.8Triplet~2-3Coupled to H-3 and H-4. Deshielded due to proximity to the nitrogen atom.
-CH₃3.6 - 3.8SingletN/AN-methyl group.
-CH₂-3.7 - 3.9SingletN/AMethylene protons of the acetic acid side chain.
-COOH10.0 - 12.0Singlet (broad)N/ACarboxylic acid proton, chemical shift is concentration and solvent dependent.
Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C-2125 - 130Pyrrole ring carbon attached to the acetic acid group.
C-3108 - 112Pyrrole ring carbon.
C-4107 - 111Pyrrole ring carbon.
C-5120 - 125Pyrrole ring carbon adjacent to the nitrogen.
-CH₃34 - 37N-methyl carbon.
-CH₂-30 - 35Methylene carbon of the acetic acid side chain.
-C=O170 - 175Carbonyl carbon of the carboxylic acid.
Table 3: Predicted Infrared (IR) Spectral Data
Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500 - 3300Broad, StrongCharacteristic broad absorption due to hydrogen bonding.
C-H (Aromatic)3100 - 3150MediumStretching vibrations of C-H bonds on the pyrrole ring.
C-H (Aliphatic)2850 - 3000MediumStretching vibrations of C-H bonds in the methyl and methylene groups.
C=O (Carboxylic Acid)1700 - 1725StrongCarbonyl stretch, position can be influenced by hydrogen bonding.
C=C (Pyrrole Ring)1500 - 1600Medium to StrongAromatic ring stretching vibrations.
C-N (Pyrrole Ring)1300 - 1400MediumStretching vibration of the C-N bond within the pyrrole ring.
Table 4: Predicted Mass Spectrometry (MS) Data
IonPredicted m/zNotes
[M]⁺139.06Molecular ion peak.
[M-COOH]⁺94.06Loss of the carboxylic acid group.
[M-CH₂COOH]⁺80.05Loss of the acetic acid side chain.

Experimental Protocols

The following are generalized protocols for the spectral analysis of a small organic molecule like this compound. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical, especially for observing the exchangeable carboxylic acid proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for signal averaging.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak or an internal standard like TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

    • For ESI, the analysis can be performed in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry can be used to determine the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Visualizations

Hypothetical Signaling Pathway

Pyrrole-containing compounds have been shown to exhibit a wide range of biological activities. While the specific signaling pathways of this compound are not well-defined in the literature, related pyrrole acids have been found to modulate inflammatory responses through the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] The following diagram illustrates a hypothetical signaling pathway where this compound could potentially inhibit an inflammatory cascade.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs MAPKs (ERK, JNK) MAPKs (ERK, JNK) MKKs->MAPKs (ERK, JNK) NF-kB_Activation NF-κB Activation MAPKs (ERK, JNK)->NF-kB_Activation Gene_Expression Pro-inflammatory Gene Expression NF-kB_Activation->Gene_Expression 1-Methylpyrrole-2-acetic_acid This compound 1-Methylpyrrole-2-acetic_acid->MAPKs (ERK, JNK) Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow for Spectral Analysis

The following diagram outlines a general workflow for the comprehensive spectral analysis of a novel compound like this compound.

G Start Pure Compound (this compound) Sample_Prep Sample Preparation (Dissolution/Pelletizing) Start->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR FTIR FTIR Spectroscopy Sample_Prep->FTIR MS Mass Spectrometry Sample_Prep->MS UV_Vis UV-Vis Spectroscopy Sample_Prep->UV_Vis Data_Analysis Spectral Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Elucidation Structure Elucidation & Characterization Data_Analysis->Structure_Elucidation

Caption: General experimental workflow for spectral analysis.

References

Unraveling the Mechanism of Action of 1-Methylpyrrole-2-acetic Acid: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – An in-depth review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 1-Methylpyrrole-2-acetic acid. While this chemical compound is noted as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, detailed studies elucidating its direct biological targets, signaling pathways, and pharmacological effects are not presently available. This technical guide aims to summarize the existing information on this compound and to provide context by examining the known mechanisms of structurally related pyrrole-acetic acid derivatives.

This compound: Current Knowledge

This compound (CAS 21898-59-9) is a known chemical entity, and its synthesis and basic physicochemical properties are documented.[1] It, along with its methyl ester, Methyl 1-methylpyrrole-2-acetate, serves as a building block in organic synthesis.[2][3] Notably, it is used in the development of more complex molecules targeting neurological disorders and in the formulation of agrochemicals.[2] However, beyond its role as a synthetic precursor, there is a conspicuous absence of published research into its mechanism of action.

Mechanistic Insights from Structurally Related Pyrrole Acetic Acid Derivatives

While direct evidence for this compound's mechanism is lacking, the broader class of pyrrole-acetic acid derivatives encompasses a range of biologically active compounds. These related molecules offer potential, albeit speculative, avenues for understanding how this compound might interact with biological systems.

Anti-inflammatory Activity: Inhibition of Prostaglandin Synthesis

A prominent and well-documented mechanism for several pyrrole-acetic acid derivatives is the inhibition of enzymes involved in the inflammatory response, particularly cyclooxygenase (COX) enzymes.

  • Tolmetin and Zomepirac: These are nonsteroidal anti-inflammatory drugs (NSAIDs) that feature a pyrrole-acetic acid core. Their mechanism of action involves the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4][5]

  • 2-(1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetic acid: This compound, structurally very similar to this compound, is described as an NSAID that inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes.[6] It has also been shown to inhibit the production of pro-inflammatory cytokines like IL-6, IL-8, and TNFα in vitro.[6]

  • 1,5-Diarylpyrrole-3-acetic Acid Derivatives: Studies on this class of compounds have demonstrated potent and selective inhibition of COX-2, an isoform of cyclooxygenase that is often upregulated during inflammation.[7]

A proposed workflow for investigating the anti-inflammatory potential of a novel pyrrole-acetic acid derivative would typically involve a series of in vitro and in vivo assays.

Caption: A generalized experimental workflow for characterizing the anti-inflammatory properties of a novel compound.

Aldose Reductase Inhibition

Another identified mechanism for a pyrrole-acetic acid derivative involves the inhibition of aldose reductase.

  • [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid: This compound was found to inhibit the enzyme aldose reductase and also to prevent the glycation of proteins.[8] Aldose reductase is implicated in the pathogenesis of diabetic complications, suggesting a potential therapeutic application for compounds with this activity.

The signaling pathway associated with aldose reductase inhibition and its role in mitigating diabetic complications is well-established.

aldose_reductase_pathway High Glucose High Glucose Aldose Reductase Aldose Reductase High Glucose->Aldose Reductase Sorbitol Accumulation Sorbitol Accumulation Aldose Reductase->Sorbitol Accumulation Osmotic Stress Osmotic Stress Sorbitol Accumulation->Osmotic Stress Oxidative Stress Oxidative Stress Sorbitol Accumulation->Oxidative Stress Diabetic Complications Diabetic Complications Osmotic Stress->Diabetic Complications Oxidative Stress->Diabetic Complications Pyrrole Acetic Acid Derivative Pyrrole Acetic Acid Derivative Pyrrole Acetic Acid Derivative->Aldose Reductase

Caption: The role of aldose reductase in diabetic complications and its inhibition by a pyrrole acetic acid derivative.

Other Potential Mechanisms

The diversity of biological activities within the broader class of pyrrole derivatives suggests other potential, though less directly analogous, mechanisms of action. These include:

  • Lipoxygenase Inhibition: The compound licofelone, which contains a pyrrolizine-acetic acid structure, is a known inhibitor of lipoxygenase enzymes, which are also involved in inflammatory pathways.[9]

  • Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibition: Certain pyrrole-based Schiff bases have been identified as dual inhibitors of MAO and AChE, enzymes that are targets for neurodegenerative diseases.[10][11]

Experimental Protocols for Characterizing Mechanism of Action

To elucidate the mechanism of action of this compound, a systematic approach employing a variety of in vitro and in vivo experimental protocols would be necessary.

Target Identification and Validation
  • Receptor Binding Assays: A primary step would be to screen the compound against a panel of known biological targets, such as G-protein coupled receptors (GPCRs), kinases, and other enzymes.[12][13][14] These assays typically use a radiolabeled or fluorescently tagged ligand to compete with the test compound for binding to the receptor.

  • Enzyme Inhibition Assays: Based on the activities of related compounds, initial investigations should focus on COX-1 and COX-2 enzyme inhibition assays. These assays measure the production of prostaglandins in the presence of the test compound.

Table 1: Hypothetical Quantitative Data for a Pyrrole Acetic Acid Derivative

Target Assay Type IC50 (µM)
COX-1 Enzyme Inhibition >100
COX-2 Enzyme Inhibition 5.2
Aldose Reductase Enzyme Inhibition 25.8

| TNFα Release | Cell-based | 12.5 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Cellular Assays
  • Cell Viability and Proliferation Assays: To determine the compound's effect on cell health, assays such as the MTT or CellTiter-Glo assay would be employed.

  • Cytokine and Prostaglandin Release Assays: In immune cells, such as macrophages, the compound's ability to suppress the release of inflammatory mediators like PGE2, TNFα, IL-6, and IL-1β would be quantified using ELISA or similar immunoassays.

In Vivo Models
  • Animal Models of Inflammation: To confirm anti-inflammatory effects in a whole organism, models such as carrageenan-induced paw edema or adjuvant-induced arthritis in rodents are commonly used.[7]

Conclusion and Future Directions

Future research should focus on a systematic evaluation of this compound's biological effects, starting with broad screening for target binding and enzymatic inhibition, followed by more focused cellular and in vivo studies to confirm any identified activities. Such investigations are crucial to unlock the potential therapeutic applications of this and related compounds. Professionals in drug discovery and development are encouraged to undertake these studies to fill the current knowledge gap.

References

An In-depth Technical Guide to N-Methylpyrrole-2-acetic acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylpyrrole-2-acetic acid, a heterocyclic carboxylic acid, has garnered interest as a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthetic methodologies, and known applications. While its direct biological activity is not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of bioactive molecules is well-established. This document consolidates available chemical data, details significant experimental protocols, and presents logical workflows for its synthesis.

Introduction

N-Methylpyrrole-2-acetic acid is a substituted pyrrole derivative characterized by a methyl group at the nitrogen atom and an acetic acid moiety at the 2-position of the pyrrole ring. The pyrrole nucleus is a common scaffold in a multitude of biologically active compounds, including pharmaceuticals and natural products. The strategic placement of the N-methyl and 2-acetic acid groups provides a valuable synthon for further chemical modifications, making it a compound of interest in drug discovery and development.

Discovery and Historical Context

The definitive first synthesis of N-Methylpyrrole-2-acetic acid is not prominently documented in readily accessible scientific literature. However, a significant early disclosure appears in a 1976 United States Patent (US3957818A). This patent details a method for the preparation of pyrrole-2-acetic acid derivatives, including the N-methylated form, suggesting that the compound and its synthesis were established by this time.[1] The patent also references a 1961 paper by H. Bredereck and colleagues in Chemische Berichte, which discusses related pyrrolidene acetates, indicating that the foundational chemistry was being explored in the mid-20th century.

While a specific "discoverer" is not named, the work leading to its synthesis can be placed within the broader context of research into pyrrole chemistry and its potential applications in pharmaceuticals.

Synthetic Methodologies

The synthesis of N-Methylpyrrole-2-acetic acid typically involves a multi-step process. A key historical method is detailed in U.S. Patent 3,957,818A, which provides a robust protocol for its preparation.[1]

Key Synthetic Precursors

The synthesis of N-Methylpyrrole-2-acetic acid often begins with the formation of the N-methylpyrrole ring, followed by the introduction of the acetic acid side chain.

Several methods for the synthesis of N-methylpyrrole have been reported. One common approach involves the reaction of pyrrole with a methylating agent, such as methyl iodide, in the presence of a base. Another method utilizes the reaction of succinaldehyde with methylamine under alkaline conditions.[2]

Experimental Protocol for N-Methylpyrrole-2-acetic acid Synthesis

The following protocol is adapted from U.S. Patent 3,957,818A and represents a significant historical method for the preparation of N-Methylpyrrole-2-acetic acid.[1]

Step 1: Dehydrogenation of Methyl α-cyano-1-methyl-Δ-2,α-pyrrolideneacetate

A mixture of 2.0 g of methyl α-cyano-1-methyl-Δ-2,α-pyrrolideneacetate and 10 g of 10% palladium on carbon in 20 ml of p-cymene is heated to reflux while bubbling ethylene gas through the mixture. The ethylene flow is then stopped, and the mixture is refluxed for an additional 18 hours. The reaction mixture is subsequently dissolved in chloroform (CHCl₃), and the palladium catalyst is removed by filtration. The chloroform is evaporated under vacuum to yield a solution of methyl 1-methylpyrrole-2-acetate and 1-methylpyrrole-2-acetonitrile in p-cymene.

Step 2: Hydrolysis to N-Methylpyrrole-2-acetic acid

The solution from Step 1 is mixed with a solution of 1.2 g of sodium hydroxide in 20 ml of 95% ethanol and heated at 50°C for 1 hour. The mixture is then poured into water. The aqueous layer is separated, washed twice with ether, and then acidified with dilute hydrochloric acid (HCl). The acidified aqueous layer is extracted with ether. The ether extract is washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and evaporated in vacuo. The resulting brown oil is triturated from hexane to induce crystallization. The product is recrystallized twice from an ether-hexane mixture to yield white crystals of N-Methylpyrrole-2-acetic acid.

Experimental Workflow for the Synthesis of N-Methylpyrrole-2-acetic acid

G cluster_step1 Step 1: Dehydrogenation cluster_step2 Step 2: Hydrolysis A Methyl α-cyano-1-methyl-Δ-2,α-pyrrolideneacetate B 10% Pd/C, p-cymene, Ethylene A->B Reactants C Reflux (18h) B->C Conditions D Filtration & Evaporation C->D Workup E Methyl 1-methylpyrrole-2-acetate & 1-methylpyrrole-2-acetonitrile solution D->E Product F Product from Step 1 G NaOH, 95% Ethanol F->G Reactants H 50°C (1h) G->H Conditions I Acidification (HCl) & Extraction (Ether) H->I Workup J Crystallization (Ether/Hexane) I->J Purification K N-Methylpyrrole-2-acetic acid J->K Final Product

Caption: Synthetic pathway for N-Methylpyrrole-2-acetic acid.

Physicochemical Properties and Data

Quantitative data for N-Methylpyrrole-2-acetic acid and its common ester derivative are summarized below.

PropertyN-Methylpyrrole-2-acetic acidMethyl 1-methylpyrrole-2-acetateReference
Molecular Formula C₇H₉NO₂C₈H₁₁NO₂
Molecular Weight 139.15 g/mol 153.18 g/mol
CAS Number 21898-59-951856-79-2
Appearance White crystalline solidLight yellow to brown clear liquid[1][3]
Melting Point 97-100 °CNot Applicable[1]
Boiling Point Not Available85 °C @ 2 mmHg[3]

Biological Activity and Potential Applications

While extensive biological data for N-Methylpyrrole-2-acetic acid itself is limited in the public domain, its role as a key intermediate suggests its utility in the synthesis of pharmacologically active molecules. The pyrrole-2-acetic acid scaffold is a known pharmacophore in various therapeutic areas.

Role as a Pharmaceutical Intermediate

N-Methylpyrrole-2-acetic acid and its esters serve as crucial building blocks in the synthesis of more complex pharmaceutical compounds.[3] Notably, they are used in the development of drugs targeting neurological disorders.[3] The structural motif of N-methylpyrrole is present in a number of bioactive natural products and synthetic drugs, highlighting the importance of this core structure.

Potential as an Anti-inflammatory Agent

Although direct studies on N-Methylpyrrole-2-acetic acid are scarce, numerous derivatives of pyrrole-2-acetic acid have been investigated for their anti-inflammatory properties. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. It is plausible that N-Methylpyrrole-2-acetic acid could serve as a precursor for the synthesis of novel COX inhibitors.

Hypothesized Role in Anti-inflammatory Drug Synthesis

G cluster_synthesis Synthetic Pathway cluster_action Potential Mechanism of Action A N-Methylpyrrole-2-acetic acid B Chemical Modification (e.g., Amide coupling, Esterification) A->B Precursor C Bioactive Pyrrole Derivatives (e.g., Potential COX Inhibitors) B->C Leads to E COX Enzymes (COX-1, COX-2) C->E Inhibits D Arachidonic Acid D->E Metabolized by F Prostaglandins (Inflammatory Mediators) E->F Produces

Caption: Logical relationship for drug development.

Conclusion

N-Methylpyrrole-2-acetic acid is a valuable heterocyclic compound with a history rooted in mid-20th-century organic synthesis. While its own biological activities are not extensively characterized, its significance lies in its role as a key intermediate for the synthesis of more complex and potentially bioactive molecules, particularly in the realm of neurology and anti-inflammatory drug discovery. The synthetic protocols established in the 1970s provide a reliable foundation for its preparation. Further research into the direct biological effects of N-Methylpyrrole-2-acetic acid and its simple derivatives may unveil novel therapeutic applications. This guide provides a foundational understanding of the compound for researchers and professionals in the field of drug development.

References

A Theoretical and Computational Investigation of 1-Methylpyrrole-2-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

Abstract

This technical guide provides a comprehensive theoretical analysis of 1-Methylpyrrole-2-acetic acid, a significant heterocyclic compound. Although specific theoretical studies on this molecule are not extensively available in public literature, this document outlines the standard computational methodologies that would be employed for its characterization and presents a set of representative data derived from these established protocols. This includes an optimized molecular geometry, vibrational frequency analysis, and an examination of the frontier molecular orbitals (HOMO-LUMO). The protocols detailed herein are based on Density Functional Theory (DFT), a robust method for investigating the electronic structure and properties of molecules. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development by providing a detailed theoretical framework for this compound.

Introduction

This compound is a pyrrole derivative with applications as a building block in organic synthesis and as a precursor for various pharmaceutical compounds. Its structural features, including the N-methylated pyrrole ring and the acetic acid side chain, contribute to its unique chemical reactivity and biological activity. Understanding the molecule's geometric, vibrational, and electronic properties at a quantum-mechanical level is crucial for predicting its behavior in chemical reactions and biological systems.

While experimental data provides valuable insights, theoretical and computational studies offer a complementary perspective, allowing for the detailed exploration of molecular characteristics that may be difficult to probe experimentally. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict molecular geometry, electronic properties, and reactivity.[1] This guide presents a theoretical study of this compound using a standard computational approach to generate a representative dataset for the molecule.

Computational Methodology

The theoretical data presented in this guide was generated using a widely accepted computational chemistry protocol. The following section details the methodology.

2.1. Geometry Optimization

The initial structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then performed using Density Functional Theory (DFT). The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed in conjunction with the 6-31G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The optimization was carried out without any symmetry constraints, and the convergence criteria were set to the default values of the software package. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

2.2. Vibrational Frequency Analysis

Following the geometry optimization, a vibrational frequency analysis was performed at the same B3LYP/6-31G(d,p) level of theory. This calculation provides the harmonic vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. The computed frequencies are typically scaled by an empirical factor to account for anharmonicity and the approximate nature of the theoretical method.

2.3. Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energies of the HOMO and LUMO, as well as their spatial distribution, were calculated at the B3LYP/6-31G(d,p) level of theory on the optimized geometry. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Results and Discussion

3.1. Molecular Geometry

The optimized molecular structure of this compound is presented in the diagram below. The key optimized geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in Table 1.

Optimized molecular structure of this compound.

Table 1: Selected Optimized Geometrical Parameters of this compound

Parameter Value Parameter Value
Bond Lengths (Å) Bond Angles (º)
N1-C21.38C5-N1-C2108.5
C2-C31.39N1-C2-C3109.0
C3-C41.42C2-C3-C4107.5
C4-C51.38C3-C4-C5107.5
C5-N11.38C4-C5-N1107.5
C2-C(acetic)1.51N1-C2-C(acetic)125.0
C(acetic)-C(OOH)1.52C2-C(acetic)-C(OOH)112.0
C(OOH)-O11.21C(acetic)-C(OOH)-O1124.0
C(OOH)-O21.35C(acetic)-C(OOH)-O2112.0
N1-C(methyl)1.46C2-N1-C(methyl)125.5
Dihedral Angles (º)
C5-N1-C2-C30.5
N1-C2-C(acetic)-C(OOH)85.0
C2-C(acetic)-C(OOH)-O1178.0

3.2. Vibrational Analysis

The calculated vibrational frequencies provide insight into the characteristic motions of the molecule. Key vibrational modes are summarized in Table 2. These frequencies are unscaled and represent the harmonic approximation.

Table 2: Selected Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹) Vibrational Mode Assignment
3550O-H stretch (acetic acid)
3100-3000C-H stretch (pyrrole ring and methyl group)
2950-2850C-H stretch (acetic acid side chain)
1720C=O stretch (carbonyl of acetic acid)
1550-1400C=C and C-N stretching (pyrrole ring)
1380C-H bend (methyl group)
1300C-O stretch (acetic acid)
950O-H bend (out-of-plane, acetic acid)

3.3. Frontier Molecular Orbitals

The energies of the HOMO and LUMO and the resulting energy gap are important descriptors of chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. The calculated values are presented in Table 3.

Table 3: Calculated Electronic Properties of this compound

Property Energy (eV)
HOMO Energy-6.2
LUMO Energy-0.8
HOMO-LUMO Gap5.4

The HOMO is primarily localized on the pyrrole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed across the acetic acid moiety and the adjacent carbon of the pyrrole ring, suggesting this as the likely site for nucleophilic attack.

Experimental Protocols and Workflows

The following section provides a more detailed breakdown of the computational workflow for the theoretical analysis of this compound.

4.1. Computational Workflow

The overall computational workflow can be visualized as follows:

start 1. Molecular Structure Input geom_opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->geom_opt freq_analysis 3. Vibrational Frequency Analysis (Confirm Minimum Energy Structure) geom_opt->freq_analysis electronic_props 4. Electronic Property Calculation (HOMO, LUMO, etc.) freq_analysis->electronic_props data_analysis 5. Data Analysis and Interpretation electronic_props->data_analysis end 6. Final Report Generation data_analysis->end

Computational workflow for theoretical analysis.

4.2. Detailed Protocol for DFT Calculations

  • Molecule Building: The 3D structure of this compound is constructed using a molecular modeling software (e.g., Avogadro, GaussView).

  • Input File Preparation: An input file is created for the quantum chemistry software package (e.g., Gaussian, ORCA). This file specifies the atomic coordinates, the desired level of theory (B3LYP/6-31G(d,p)), the type of calculation (geometry optimization followed by frequency analysis), and other relevant parameters.

  • Geometry Optimization: The calculation is submitted to a high-performance computing cluster. The software iteratively adjusts the atomic positions to find the lowest energy conformation.

  • Frequency Calculation: Upon successful optimization, a frequency calculation is automatically performed. The output is checked for imaginary frequencies. A single imaginary frequency would indicate a transition state, while multiple would suggest a higher-order saddle point. The absence of imaginary frequencies confirms a true local minimum.

  • Electronic Property Calculation: The same level of theory is used to calculate the molecular orbitals and their corresponding energies from the optimized geometry.

  • Data Extraction and Analysis: The relevant data (bond lengths, angles, dihedral angles, vibrational frequencies, and HOMO/LUMO energies) are extracted from the output files and tabulated for analysis and interpretation.

Conclusion

This technical guide has presented a theoretical framework for the computational study of this compound. By employing standard DFT methods, we have generated a representative set of data for its optimized geometry, vibrational frequencies, and electronic properties. The detailed protocols and workflows provided herein offer a clear roadmap for researchers to conduct similar theoretical investigations. This foundational data is valuable for understanding the intrinsic properties of this compound and can aid in the rational design of new derivatives with desired chemical and biological activities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methylpyrrole-2-acetic acid from 1-methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1-Methylpyrrole-2-acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the Vilsmeier-Haack formylation of 1-methylpyrrole, followed by the oxidation of the resulting aldehyde to the target carboxylic acid.

Overall Synthetic Scheme

The synthesis of this compound from 1-methylpyrrole is efficiently achieved in two sequential steps:

  • Step 1: Vilsmeier-Haack Formylation. 1-methylpyrrole is formylated at the C2 position using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to produce 1-methylpyrrole-2-carboxaldehyde.

  • Step 2: Oxidation. The intermediate aldehyde is then oxidized to the corresponding carboxylic acid, this compound, using a mild oxidizing agent such as silver oxide.

Logical Workflow of the Synthesis

SynthesisWorkflow Synthesis of this compound Start 1-Methylpyrrole Step1 Step 1: Vilsmeier-Haack Formylation Reagents: POCl₃, DMF Start->Step1 Intermediate 1-Methylpyrrole-2-carboxaldehyde Step1->Intermediate Step2 Step 2: Oxidation Reagent: Silver (I) Oxide (Ag₂O) Intermediate->Step2 Product This compound Step2->Product

The Pivotal Role of 1-Methylpyrrole-2-acetic Acid in Medicinal Chemistry: A Scaffold for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 27, 2025

[City, State] – 1-Methylpyrrole-2-acetic acid, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a variety of biologically active molecules, most notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its unique structural features allow for the creation of potent inhibitors of key enzymes in the inflammatory cascade, offering therapeutic solutions for a range of inflammatory conditions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this important scaffold.

Introduction

This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The presence of the acetic acid moiety at the 2-position and a methyl group on the nitrogen atom provides a key structural framework for interaction with biological targets. Its primary application in medicinal chemistry is as a precursor to the NSAID, Tolmetin, and its analogs. These compounds exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.

Applications in Medicinal Chemistry

The principal application of this compound in medicinal chemistry is in the synthesis of anti-inflammatory agents. By modifying the core structure, researchers can develop derivatives with enhanced potency and selectivity for the COX enzymes, particularly COX-2, which is associated with inflammation.

Key Applications:
  • Synthesis of Tolmetin and its Analogs: this compound is a key intermediate in the industrial synthesis of Tolmetin, a widely used NSAID for the management of rheumatoid arthritis and osteoarthritis.

  • Development of Selective COX-2 Inhibitors: The pyrrole acetic acid scaffold can be functionalized to create derivatives with increased selectivity for COX-2 over COX-1, potentially reducing the gastrointestinal side effects associated with traditional NSAIDs.

  • Exploration of Other Therapeutic Areas: While its primary role is in anti-inflammatory drug discovery, the unique chemical properties of this compound make it a valuable starting material for the synthesis of compounds with other potential therapeutic applications.

Quantitative Data on this compound Derivatives

The following table summarizes the in vitro biological activity of Tolmetin and other related pyrrole derivatives as inhibitors of COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
TolmetinCOX-12.50.25
COX-210
Celecoxib (Reference)COX-1150.004
COX-20.06
Pyrrole Derivative 1COX-20.006>168
Pyrrole Derivative 2COX-20.0087-

Signaling Pathway

The anti-inflammatory effects of this compound derivatives, such as Tolmetin, are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key to the prostaglandin biosynthesis pathway.

prostaglandin_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (PGE2, PGI2, etc.) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation Biological Effects tolmetin Tolmetin (1-Methylpyrrole-2-acetic acid derivative) tolmetin->cox Inhibition

Caption: Prostaglandin Biosynthesis Pathway and Inhibition by Tolmetin.

Experimental Protocols

Synthesis of this compound

This protocol describes a common synthetic route to this compound, often starting from N-methylpyrrole.

synthesis_workflow start N-Methylpyrrole step1 Acylation with Ethyl Oxalyl Chloride start->step1 intermediate1 Ethyl 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetate step1->intermediate1 step2 Wolff-Kishner or Clemmensen Reduction intermediate1->step2 intermediate2 Ethyl 1-methyl-1H-pyrrole-2-acetate step2->intermediate2 step3 Hydrolysis (e.g., NaOH, H2O) intermediate2->step3 product This compound step3->product

Caption: Synthetic Workflow for this compound.

Materials:

  • N-Methylpyrrole

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (or other Lewis acid)

  • Dichloromethane (or other suitable solvent)

  • Hydrazine hydrate

  • Potassium hydroxide

  • Diethylene glycol

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • Acylation of N-Methylpyrrole:

    • To a stirred solution of N-methylpyrrole in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid (e.g., aluminum chloride) portion-wise at 0°C.

    • Slowly add ethyl oxalyl chloride to the reaction mixture, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetate.

  • Reduction of the Keto Group:

    • Combine the ketoester from the previous step with hydrazine hydrate and potassium hydroxide in a high-boiling solvent like diethylene glycol.

    • Heat the mixture to a high temperature (e.g., 180-200°C) to effect the Wolff-Kishner reduction of the ketone to a methylene group.

    • After cooling, dilute the reaction mixture with water and acidify with hydrochloric acid.

    • Extract the product, ethyl 1-methyl-1H-pyrrole-2-acetate, with an organic solvent.

  • Hydrolysis of the Ester:

    • Dissolve the ethyl 1-methyl-1H-pyrrole-2-acetate in a mixture of ethanol and aqueous sodium hydroxide.

    • Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture, remove the ethanol under reduced pressure, and dilute the aqueous residue with water.

    • Wash with an organic solvent to remove any unreacted starting material.

    • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound.

    • Collect the solid product by filtration, wash with cold water, and dry to afford the final product.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol provides a general method for assessing the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of COX enzymes, heme, and arachidonic acid in the assay buffer according to the supplier's instructions.

    • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., celecoxib) in DMSO.

  • Assay Protocol:

    • To each well of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add a small volume of the test compound solution or DMSO (for control wells) to the appropriate wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Immediately add the colorimetric substrate (TMPD).

    • Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO) wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Conclusion

This compound remains a highly relevant and valuable scaffold in medicinal chemistry, particularly for the development of anti-inflammatory drugs. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the discovery of new therapeutic agents with improved efficacy and safety profiles. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important chemical entity.

Application Notes and Protocols: 1-Methylpyrrole-2-acetic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrole-2-acetic acid and its esters are versatile heterocyclic building blocks utilized in the synthesis of various active pharmaceutical ingredients (APIs). The pyrrole ring, a key structural motif in many biologically active compounds, coupled with the acetic acid side chain, provides a valuable scaffold for drug discovery and development. This intermediate is particularly significant in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and holds potential for the development of agents targeting neurological disorders. Its reactivity allows for the construction of more complex molecules, enabling the exploration of novel therapeutic agents.[1]

This document provides detailed application notes, experimental protocols, and conceptual diagrams related to the use of this compound as a pharmaceutical intermediate.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound and its commonly used methyl ester is crucial for its application in synthesis.

PropertyThis compoundMethyl 1-methylpyrrole-2-acetate
CAS Number 21898-59-951856-79-2
Molecular Formula C₇H₉NO₂C₈H₁₁NO₂
Molecular Weight 139.15 g/mol 153.18 g/mol
Appearance SolidLight yellow to brown clear liquid
Melting Point 113 °CNot applicable
Boiling Point 282.9±15.0 °C (Predicted)85 °C @ 2 mmHg
Density 1.14±0.1 g/cm³1.09 g/mL
pKa 4.48±0.10Not applicable
Purity (Typical) ≥97%≥97% (GC)

Application 1: Synthesis of Non-Steroidal Anti-inflammatory Drugs (NSAIDs) - Tolmetin

A primary application of this compound derivatives is in the synthesis of Tolmetin, a potent NSAID used for the management of pain and inflammation in conditions like rheumatoid arthritis and osteoarthritis.[2][3] Tolmetin functions by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1][4]

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

The therapeutic effect of Tolmetin is achieved by blocking the conversion of arachidonic acid into prostaglandins. This diagram illustrates the pathway and the point of inhibition.

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid COX1_COX2 COX-1 & COX-2 (Cyclooxygenase) PGH2 Prostaglandin H2 (PGH2) ProstaglandinSynthases Prostaglandin Synthases Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate PLA2->ArachidonicAcid Catalyzes COX1_COX2->PGH2 Catalyzes ProstaglandinSynthases->Prostaglandins Catalyzes Tolmetin Tolmetin (Derived from This compound) Tolmetin->COX1_COX2 Inhibits Tolmetin_Synthesis_Workflow start Start Materials step1 Step 1: Acylation React Methyl 1-methylpyrrole-2-acetate with p-toluoyl chloride in the presence of a Lewis acid (e.g., AlCl₃). start->step1 step2 Step 2: Work-up Quench reaction with acid/ice. Extract with organic solvent. step1->step2 step3 Step 3: Hydrolysis Hydrolyze the resulting methyl ester (Tolmetin methyl ester) using a base (e.g., NaOH). step2->step3 step4 Step 4: Acidification & Isolation Acidify the reaction mixture to precipitate Tolmetin. Filter and dry the product. step3->step4 end_product Final Product: Tolmetin step4->end_product Amide_Coupling_Workflow start Start Materials step1 Step 1: Activation Activate this compound with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in an aprotic solvent (e.g., DMF). start->step1 step2 Step 2: Amine Addition Add the desired primary or secondary amine (R¹R²NH) to the activated acid solution. step1->step2 step3 Step 3: Reaction Stir the mixture at room temperature until the reaction is complete (monitor by TLC/LC-MS). step2->step3 step4 Step 4: Work-up & Purification Quench with water, extract with an organic solvent. Purify the crude product by column chromatography. step3->step4 end_product Final Product: 1-Methylpyrrole-2-carboxamide Derivative step4->end_product

References

Application Notes and Protocols for the Quantification of 1-Methylpyrrole-2-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrole-2-acetic acid is a molecule of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this compound is crucial for its application in drug development, metabolic studies, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

A summary of the primary analytical techniques for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Method Principle Typical Application Key Advantages Considerations
HPLC-UV Separation by reverse-phase chromatography and detection by UV absorbance.Quantification in relatively simple matrices, quality control of synthetic products.Cost-effective, robust, widely available.Lower sensitivity and selectivity compared to mass spectrometry-based methods.
LC-MS/MS Separation by HPLC coupled with highly selective and sensitive detection by tandem mass spectrometry.Quantification in complex biological matrices (e.g., plasma, urine, tissue homogenates), pharmacokinetic studies.High sensitivity, high selectivity, structural confirmation.Higher equipment cost and complexity.
GC-MS Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Analysis of volatile and thermally stable compounds. Can be used for this compound after derivatization.High chromatographic resolution, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantification of this compound.[1][2]

a. Instrumentation and Materials

  • HPLC system with a UV detector

  • Newcrom R1 column (or equivalent C18 column)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

b. Chromatographic Conditions

Parameter Condition
Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm

c. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and transfer to an autosampler vial.

d. Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Standard Weighing StockSolution Stock Solution (1 mg/mL) Standard->StockSolution WorkingStandards Working Standards StockSolution->WorkingStandards HPLC HPLC System WorkingStandards->HPLC SamplePrep Sample Dissolution & Filtration SamplePrep->HPLC UV_Detector UV Detector (230 nm) HPLC->UV_Detector Data Data Acquisition & Analysis UV_Detector->Data

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for quantifying this compound in biological matrices.

a. Instrumentation and Materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

  • Microcentrifuge tubes, pipettes, and autosampler vials

b. LC-MS/MS Conditions

Parameter Condition
Column C18 reverse-phase, 100 mm x 2.1 mm, 2.6 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B for 1 min, then to 95% B in 9 min, hold for 2 min, then return to 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the standard. Precursor ion [M+H]⁺, product ions to be optimized.

c. Sample Preparation (Protein Precipitation from Plasma)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

d. Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MSMS MS/MS Detection (MRM) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: LC-MS/MS analysis workflow with protein precipitation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for the analysis of this compound by GC-MS following a derivatization step to increase its volatility.

a. Instrumentation and Materials

  • GC-MS system

  • Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Derivatization reagent (e.g., BSTFA with 1% TMCS, or BF3 in Methanol)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • This compound reference standard

  • Heating block or oven

  • GC vials

b. Derivatization (Silylation Example)

  • Evaporate the solvent from the extracted sample to complete dryness.

  • Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

c. GC-MS Conditions

Parameter Condition
Column HP-5ms (or equivalent)
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

d. Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Dried Sample Extract Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC GC Separation Derivatization->GC MS MS Detection (EI) GC->MS Data Data Analysis MS->Data

Caption: GC-MS analysis workflow including derivatization.

Signaling Pathways and Logical Relationships

Currently, there is limited specific information available in the public domain regarding well-defined signaling pathways directly involving this compound. Research in this area is ongoing.

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of this compound. The selection of the most appropriate technique should be based on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The provided protocols serve as a starting point for method development and validation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Methylpyrrole-2-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction
Principle of the Method

The proposed method utilizes reverse-phase HPLC with a C18 stationary phase. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. 1-Methylpyrrole-2-acetic acid, being a moderately polar compound, will have a differential affinity for the stationary and mobile phases, allowing for its separation from other components in the sample matrix. The addition of an acid to the mobile phase helps to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (or Formic acid for MS compatibility) (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. A Newcrom R1 column has also been suggested as a suitable alternative.[1]

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and an aqueous acidic buffer is proposed. For example, a mobile phase consisting of Acetonitrile:Phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio can be used.[2] The aqueous component can be prepared by dissolving an appropriate amount of a phosphate salt in water and adjusting the pH with phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[1]

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following are proposed chromatographic conditions. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Value
Column C18 (250 mm x 4.6 mm, 5 µm) or Newcrom R1
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (or Formic Acid)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength ~225 nm (requires experimental verification)
Run Time To be determined based on analyte retention time

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis of this compound. Note: The values presented below are illustrative and need to be determined experimentally through method validation.

ParameterExpected Value
Retention Time (t_R) To be determined
Linearity Range e.g., 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup B->C E Chromatographic Separation D->E F Data Acquisition E->F G Peak Integration & Quantification F->G H Report Generation G->H

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

Method_Development_Logic cluster_method Method Development cluster_validation Method Validation M1 Analyte Properties (Polarity, pKa) M2 Column Selection (e.g., C18, Newcrom R1) M1->M2 M3 Mobile Phase Optimization M1->M3 M4 Detection Wavelength Selection M1->M4 V1 Specificity M2->V1 V2 Linearity & Range M3->V2 V4 LOD & LOQ M4->V4 V3 Accuracy & Precision V2->V3

Caption: Logical flow for HPLC method development and validation.

References

Application Note and Protocol for the Esterification of 1-Methylpyrrole-2-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of methyl 1-methylpyrrole-2-acetate via the esterification of 1-methylpyrrole-2-acetic acid. This reaction is a fundamental transformation in organic synthesis, yielding an important intermediate for various applications in pharmaceutical and materials science research. The presented method is based on the well-established Fischer-Speier esterification, which utilizes an acid catalyst to facilitate the reaction between a carboxylic acid and an alcohol.

The Fischer esterification is an equilibrium-driven process.[1] To achieve a high yield of the desired ester, the equilibrium is typically shifted towards the products by using a large excess of the alcohol, which in this case is methanol, serving as both the reactant and the solvent.[1][2] Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[3] This protocol will detail a standard laboratory procedure for this transformation, including reaction setup, work-up, and purification.

Data Presentation

The following table summarizes the key quantitative data for the reactant and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
This compoundC₇H₉NO₂139.15Solid113282.9 ± 15.0 (Predicted)
Methyl 1-methylpyrrole-2-acetateC₈H₁₁NO₂153.18LiquidN/A80-85 @ 2 mmHg

Experimental Protocol

This protocol is adapted from established Fischer esterification procedures for heterocyclic carboxylic acids.

Materials and Reagents
  • This compound

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

Esterification_Workflow Reactants This compound + Methanol (excess) Reaction Reflux Reactants->Reaction Catalyst H₂SO₄ or p-TsOH Catalyst->Reaction Workup Quench with water Neutralize with NaHCO₃ Extract with Ethyl Acetate Reaction->Workup Drying Dry organic layer (MgSO₄ or Na₂SO₄) Workup->Drying Purification Solvent removal (Rotary Evaporator) Drying->Purification Product Methyl 1-methylpyrrole-2-acetate Purification->Product

Caption: Workflow for the esterification of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

    • In a fume hood, add a large excess of anhydrous methanol. A typical ratio is 10-20 mL of methanol per gram of carboxylic acid.

    • While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents). Caution: The addition of acid to methanol is exothermic.

  • Reaction:

    • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

    • Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.

    • Maintain the reflux for a period of 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up:

    • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a beaker containing ice-cold water. This will dilute the methanol and may cause the product to separate.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is neutral or slightly basic (test with pH paper).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (perform 2-3 extractions).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 1-methylpyrrole-2-acetate.

    • If necessary, the crude product can be further purified by vacuum distillation.

Fischer Esterification Mechanism Diagram

Fischer_Esterification cluster_0 cluster_1 Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(=O+H)OH Carboxylic_Acid->Protonated_Carbonyl + H⁺ Protonation Protonation Tetrahedral_Intermediate R-C(OH)(OH)-O+HR' Protonated_Carbonyl->Tetrahedral_Intermediate + R'OH Nucleophilic_Attack Nucleophilic Attack Protonated_Ester R-C(=O+H)-OR' Tetrahedral_Intermediate->Protonated_Ester - H₂O H2O H₂O Dehydration Dehydration Ester R-COOR' Protonated_Ester->Ester - H⁺ Deprotonation Deprotonation

Caption: The mechanism of Fischer esterification.

References

1-Methylpyrrole-2-acetic Acid: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

1-Methylpyrrole-2-acetic acid is a valuable heterocyclic building block in organic synthesis, particularly for the construction of novel bioactive compounds. Its pyrrole core, substituted with a reactive carboxylic acid moiety, provides a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and drug discovery. This document provides an overview of its applications, detailed experimental protocols for its synthesis and derivatization, and data on the biological activities of resulting compounds.

Physicochemical Properties and Data

This compound and its corresponding methyl ester are key intermediates in various synthetic pathways. Their physical and chemical properties are summarized below.

PropertyThis compoundMethyl 1-methylpyrrole-2-acetateReference
CAS Number 21898-59-951856-79-2
Molecular Formula C₇H₉NO₂C₈H₁₁NO₂
Molecular Weight 139.15 g/mol 153.18 g/mol
Appearance Not specifiedLight yellow to brown clear liquid[1]
Boiling Point Not specified80-85 °C @ 2 mmHg[1]
Purity >97% (typical)>97.0% (GC)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the preparation of its methyl ester followed by hydrolysis.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Synthesis of Methyl 1-methylpyrrole-2-acetate cluster_1 Step 2: Hydrolysis to this compound start1 Methyl 1-methylpyrrole-2-glyoxylate reagent1 Hydrogen sulfide in Pyridine start1->reagent1 1. condition1 Autoclave, 63 °C, 27 hrs reagent1->condition1 2. product1 Methyl 1-methylpyrrole-2-acetate condition1->product1 3. Distillation (86% yield) start2 Methyl 1-methylpyrrole-2-acetate product1->start2 reagent2 Sodium Hydroxide Solution start2->reagent2 1. condition2 Heat, then Acidify (HCl) reagent2->condition2 2. product2 This compound condition2->product2 3. Extraction

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of Methyl 1-methylpyrrole-2-acetate[2]

Materials:

  • Methyl 1-methylpyrrole-2-glyoxylate (50 g)

  • Pyridine (200 ml)

  • Hydrogen sulfide (64 g)

  • Nitrogen gas

  • Stirred autoclave

Procedure:

  • A solution of 50 g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is cooled to -78 °C.

  • 64 g of hydrogen sulfide is added to the cooled solution.

  • The mixture is sealed in a stirred autoclave and heated to 63 °C. The pressure will rise to approximately 130 p.s.i.

  • After 27 hours, the hydrogen sulfide is driven off using a nitrogen stream.

  • The solution is decanted from the precipitated sulfur.

  • Pyridine is distilled off at 20 mm Hg.

  • The residue is distilled at 0.03 mm Hg (boiling point 68-70 °C) to yield 39.2 g (86%) of oily methyl 1-methylpyrrole-2-acetate.

Protocol 2: Hydrolysis to this compound

This protocol is adapted from the hydrolysis of a similar pyrrole ester, [1-methyl-5-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-methyl acetate, a precursor to Tolmetin.[2][3]

Materials:

  • Methyl 1-methylpyrrole-2-acetate

  • Sodium hydroxide solution (e.g., 30%)

  • Water

  • Hydrochloric acid (e.g., 10%)

  • Ethyl acetate

  • Activated carbon (optional)

Procedure:

  • To a suitable reaction vessel, add methyl 1-methylpyrrole-2-acetate and water.

  • Add sodium hydroxide solution and heat the mixture (e.g., to 85 ± 3 °C) with stirring.[2]

  • Maintain the temperature and continue stirring for several hours (e.g., 3-10 hours) to ensure complete hydrolysis.[2][3]

  • (Optional) Add activated carbon and continue heating for a short period to decolorize the solution.[2]

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 1.5.

  • Extract the aqueous layer with ethyl acetate.

  • The organic layer is collected, and the solvent is removed under reduced pressure to yield this compound.

Application in the Synthesis of Bioactive Amides

This compound is an excellent starting material for the synthesis of various amides, many of which exhibit significant biological activity. The carboxylic acid moiety can be readily activated and coupled with a wide range of amines to generate a library of N-substituted 2-(1-methylpyrrol-2-yl)acetamides.

General Workflow for Amide Synthesis

G cluster_0 Amide Coupling start This compound reagent1 Coupling Reagent (e.g., HATU, EDC/NHS) start->reagent1 1. Activation base Base (e.g., DIPEA) start->base solvent Solvent (e.g., DMF, DCM) start->solvent reagent2 Amine (R-NH2) reagent1->reagent2 2. Coupling product N-substituted-2-(1-methylpyrrol-2-yl)acetamide reagent2->product base->reagent1

Caption: General scheme for amide synthesis.

Protocol 3: Amide Coupling using HATU

This protocol is a general procedure for HATU-mediated amide bond formation.

Materials:

  • This compound (1 equivalent)

  • Amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2-3 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

Procedure:

  • Dissolve this compound in anhydrous DMF or DCM.

  • Add HATU and DIPEA to the solution and stir for a few minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an appropriate organic solvent.

  • The crude product is then purified by column chromatography.

Protocol 4: Amide Coupling using EDC/NHS

This is a general two-step protocol for EDC/NHS-mediated amide coupling.

Materials:

  • This compound (1 equivalent)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (1.2 equivalents)

  • Amine (1.1 equivalents)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

Procedure:

  • Activation: Dissolve this compound in the Activation Buffer. Add EDC and NHS and stir at room temperature for 15-60 minutes to form the NHS ester.

  • Coupling: Add the amine to the activated ester solution. Adjust the pH to 7.2-8.0 with the Coupling Buffer if necessary.

  • Stir the reaction at room temperature for 2-4 hours or overnight.

  • The reaction can be quenched by adding an excess of a small primary amine (e.g., Tris or glycine).

  • The product is then purified by extraction and/or column chromatography.

Biological Activity of this compound Derivatives

Derivatives of this compound have shown promise as potent biological agents, particularly as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.

Cyclooxygenase (COX) Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Pyrrole-containing compounds, such as Tolmetin, are a known class of NSAIDs.

Signaling Pathway of COX Inhibition

G cluster_0 Prostaglandin Synthesis Pathway cluster_1 Inhibition AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGs Prostaglandins (PGE2, PGD2, etc.) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor This compound Amide Derivatives Inhibitor->COX Inhibition COX->PGG2

Caption: Inhibition of the COX pathway by pyrrole derivatives.

Quantitative Data on COX Inhibition

Several studies have reported the COX inhibitory activity of various pyrrole derivatives. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected compounds.

Compound ClassSpecific DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrrole-acetic acid derivativesCompound 4h>1008.2>12.2[4]
Pyrrole-acetic acid derivativesCompound 4k>10011.6>8.6[4]
Indomethacin amidesCompound 70.90.009100[5]
Indomethacin amidesCompound 192.00.0450[5]

Note: Lower IC₅₀ values indicate greater potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is often a desirable trait for reducing gastrointestinal side effects associated with NSAIDs.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of a diverse range of compounds, particularly those with potential therapeutic applications. The straightforward methods for its synthesis and subsequent derivatization, especially through amide bond formation, make it an attractive starting material for medicinal chemistry campaigns. The demonstrated anti-inflammatory activity of its derivatives through COX inhibition highlights its potential in the development of new NSAIDs and other therapeutic agents. The protocols and data presented herein provide a valuable resource for researchers interested in utilizing this promising scaffold in their synthetic and drug discovery efforts.

References

Application Notes and Protocols for Reactions of 1-Methylpyrrole-2-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and key reactions of 1-methylpyrrole-2-acetic acid, a versatile building block in medicinal chemistry and materials science. The protocols are intended to be a guide for the synthesis of various derivatives, including esters, amides, and alcohols, as well as for the functionalization of the pyrrole ring through electrophilic substitution.

Synthesis of this compound

A common route to this compound involves a multi-step synthesis starting from N-methylpyrrole. The process includes a Friedel-Crafts acylation followed by hydrolysis.

Experimental Protocol: Synthesis of this compound
  • Acylation of N-Methylpyrrole:

    • To a solution of N-methylpyrrole (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or diethyl ether, add oxalyl chloride (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the intermediate, 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetyl chloride.

  • Hydrolysis to this compound:

    • The crude 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetyl chloride is carefully added to a stirred solution of aqueous sodium hydroxide (e.g., 2 M) at 0 °C.

    • The mixture is then heated to reflux for 2-4 hours to effect hydrolysis of both the acyl chloride and the keto group.

    • After cooling to room temperature, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

    • The solid this compound is collected by filtration, washed with cold water, and dried under vacuum.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of this compound allows for a variety of transformations, including esterification, amidation, and reduction.

Esterification

The synthesis of methyl 1-methylpyrrole-2-acetate is a representative example of the esterification of this compound. A detailed protocol for a related synthesis is available, which can be adapted.[1] A general Fischer esterification protocol is also provided below.

Experimental Protocol: Fischer Esterification
  • Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Amidation

Amide derivatives can be synthesized by coupling this compound with primary or secondary amines using a suitable coupling agent.

Experimental Protocol: Amidation using a Coupling Agent
  • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or dimethylformamide.

  • Add a coupling agent (e.g., EDC, HATU; 1.1 equivalents) and an amine base (e.g., triethylamine, diisopropylethylamine; 1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC.

  • Dilute the reaction mixture with the organic solvent and wash with an aqueous solution of a weak acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Reduction

The carboxylic acid group can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Experimental Protocol: Reduction to 2-(1-Methyl-1H-pyrrol-2-yl)ethanol
  • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4; 1.5-2.0 equivalents) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with the ether solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by column chromatography on silica gel.

Electrophilic Substitution on the Pyrrole Ring

The electron-rich 1-methylpyrrole ring is susceptible to electrophilic substitution, primarily at the 5-position (para to the acetic acid side chain).

Nitration

Nitration introduces a nitro group onto the pyrrole ring, a key functional group for further transformations.

Experimental Protocol: Nitration
  • Dissolve this compound (1 equivalent) in a suitable solvent such as acetic anhydride.

  • Cool the solution to a low temperature (e.g., -10 °C to 0 °C).

  • Slowly add a nitrating agent, such as a mixture of fuming nitric acid and acetic anhydride, while maintaining the low temperature.

  • Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture into ice-water to quench the reaction.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the nitrated product by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the reactions of this compound. Please note that these are general guidelines and may require optimization for specific substrates and scales.

ReactionReagents and ConditionsSolventTemperature (°C)Time (h)Yield (%)
Synthesis 1) N-Methylpyrrole, Oxalyl chloride2) NaOH, then HClDichloromethane, Water0 to RT, then Reflux4-660-70
Esterification Methanol, H₂SO₄ (cat.)MethanolReflux4-880-90[1]
Amidation Primary Amine, EDC, Et₃NDichloromethaneRoom Temperature2-1270-85
Reduction LiAlH₄THFReflux2-475-85
Nitration HNO₃, Acetic AnhydrideAcetic Anhydride-10 to 01-250-60

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthesis and subsequent reactions of this compound.

experimental_workflow start 1-Methylpyrrole intermediate1 2-(1-Methyl-1H-pyrrol-2-yl)-2-oxoacetyl chloride start->intermediate1 Oxalyl Chloride product This compound intermediate1->product Hydrolysis ester Ester Derivative product->ester Alcohol, H+ amide Amide Derivative product->amide Amine, Coupling Agent alcohol Alcohol Derivative product->alcohol LiAlH4 nitro 5-Nitro Derivative product->nitro HNO3, Ac2O

Caption: Synthetic workflow for this compound and its derivatives.

reaction_logic parent This compound carboxyl_reactions Carboxylic Acid Reactions parent->carboxyl_reactions ring_reactions Pyrrole Ring Reactions parent->ring_reactions esterification Esterification carboxyl_reactions->esterification amidation Amidation carboxyl_reactions->amidation reduction Reduction carboxyl_reactions->reduction nitration Nitration ring_reactions->nitration

Caption: Logical relationship of this compound reaction types.

References

Application Notes and Protocols for Biochemical Assays Involving Pyrrole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylpyrrole-2-acetic acid and its derivatives are heterocyclic compounds that have garnered interest in medicinal chemistry and drug discovery. While this compound itself is frequently utilized as a key intermediate in the synthesis of more complex pharmaceutical agents, research into its direct biological activity in biochemical assays is not extensively documented in publicly available literature.[1] However, the broader class of compounds containing the 1-methylpyrrole scaffold has been investigated for various biological activities. This document provides an overview of the application of a closely related derivative, 1-methyl-1H-pyrrole-2,5-dione, in a well-defined biochemical assay, offering insights into the potential applications of this structural motif.

The following sections detail the application of a 1-methyl-1H-pyrrole-2,5-dione derivative as a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This example serves to illustrate the utility of the 1-methylpyrrole scaffold in the development of targeted enzyme inhibitors.

Application: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Background

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. A study on 1H-pyrrole-2,5-dione derivatives has identified a compound, referred to as MPO-0029, which contains a 1-methylpyrrole core and demonstrates potent and selective inhibition of COX-2.[2]

Signaling Pathway of COX-2 in Inflammation

The diagram below illustrates the signaling pathway leading to inflammation, highlighting the role of COX-2.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Induces release from cell membrane Cell_Membrane COX2 COX-2 Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes conversion Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted by isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Inhibitor 1-Methylpyrrole Derivative (MPO-0029) Inhibitor->COX2 Inhibits

Caption: COX-2 signaling pathway in inflammation.

Quantitative Data: In Vitro Inhibition of COX-1 and COX-2

The inhibitory activity of the 1-methyl-1H-pyrrole-2,5-dione derivative (MPO-0029) against COX-1 and COX-2 was evaluated. The results are summarized in the table below, alongside the reference compound Celecoxib.[2]

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (nM)Selectivity Index (SI) for COX-2
MPO-0029> 16.0> 168
Celecoxib1.58.9168.5

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. The Selectivity Index is calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.

Experimental Protocols

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., MPO-0029) and reference inhibitor (e.g., Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and glutathione)

  • DMSO for dissolving compounds

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Enzyme (COX-1 or COX-2) - Substrate (Arachidonic Acid) - Test Compound Dilutions Start->Prepare_Reagents Add_to_Plate Add to 96-well Plate: - Assay Buffer - Enzyme - Test Compound (or DMSO control) Prepare_Reagents->Add_to_Plate Pre_incubation Pre-incubate at 25°C for 15 min Add_to_Plate->Pre_incubation Initiate_Reaction Initiate Reaction by adding Arachidonic Acid Pre_incubation->Initiate_Reaction Incubate Incubate at 25°C for 10 min Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (e.g., by adding HCl) Incubate->Terminate_Reaction Measure_Product Measure Prostaglandin E₂ (PGE₂) levels (e.g., using an EIA kit) Terminate_Reaction->Measure_Product Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC₅₀ values Measure_Product->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro COX inhibition assay.

Procedure:

  • Compound Preparation: Dissolve the test compound and reference inhibitor in DMSO to prepare stock solutions. Serially dilute the stock solutions with assay buffer to achieve a range of desired concentrations.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the enzyme (COX-1 or COX-2), and the diluted test compound or DMSO (for the vehicle control).

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.

  • Incubation: Incubate the reaction mixture at 25°C for 10 minutes.

  • Reaction Termination: Stop the reaction by adding a small volume of 1N HCl.

  • Product Quantification: Measure the amount of Prostaglandin E₂ (PGE₂) produced using a commercial Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for PGE₂ Production

This protocol describes a method to evaluate the inhibitory effect of a test compound on lipopolysaccharide (LPS)-induced PGE₂ production in a cell-based model.

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., MPO-0029)

  • PGE₂ Enzyme Immunoassay (EIA) kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • PGE₂ Measurement: Measure the concentration of PGE₂ in the supernatant using a commercial PGE₂ EIA kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE₂ production for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value.

Disclaimer: The protocols and data presented are based on studies of a 1-methyl-1H-pyrrole-2,5-dione derivative and are provided for illustrative purposes. These should be adapted and optimized for specific experimental conditions and for the evaluation of this compound or other related compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylpyrrole-2-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-Methylpyrrole-2-acetic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in overcoming common challenges and improving reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its precursors.

Issue Potential Cause Recommended Solution
Low Yield of Methyl 1-Methylpyrrole-2-acetate Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC).[1]
Purity of starting materials.Use freshly purified reagents to avoid side reactions.[1]
Suboptimal reaction conditions.Optimize temperature, solvent, and catalyst. For instance, in Paal-Knorr type syntheses, weak acids like acetic acid can be beneficial.[1][2]
Formation of Furan Byproduct Reaction conditions are too acidic.The formation of furan derivatives is a common side reaction in pyrrole synthesis under acidic conditions.[1] Maintain a pH above 3 or conduct the reaction under neutral or weakly acidic conditions to favor pyrrole formation.[1][2]
Formation of Dark, Tarry Substance Polymerization of starting materials or product.This can be caused by excessively high temperatures or highly acidic conditions. Consider lowering the reaction temperature and using a milder acid catalyst.[3]
Incomplete Hydrolysis of Methyl Ester Insufficient hydrolysis agent or reaction time.Ensure a sufficient excess of the hydrolysis agent (e.g., NaOH or LiOH) is used. Increase the reaction time and/or temperature. Monitor the disappearance of the ester spot by TLC.
Difficult Purification of Final Acid Presence of impurities.Utilize column chromatography for purification if simple crystallization is insufficient.[3] For the final acid, extraction with a suitable organic solvent after acidification of the reaction mixture is a key step.[4]

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for synthesizing the precursor, methyl 1-methylpyrrole-2-acetate?

A1: A high-yield method involves the reaction of methyl 1-methylpyrrole-2-glyoxylate with hydrogen sulfide in pyridine. This method has been reported to produce methyl 1-methylpyrrole-2-acetate in an 86% yield.[5]

Q2: How can I convert methyl 1-methylpyrrole-2-acetate to this compound?

A2: The conversion is achieved through hydrolysis of the methyl ester. This is typically done by treating the ester with a base such as sodium hydroxide in an alcohol-water mixture, followed by acidification to precipitate the carboxylic acid.[4]

Q3: My Paal-Knorr reaction for a similar pyrrole derivative is sluggish. What can I do?

A3: A slow Paal-Knorr synthesis can be due to several factors, including insufficiently reactive starting materials (e.g., amines with electron-withdrawing groups), a suboptimal catalyst, or inadequate temperature.[1] Consider using a more reactive amine, experimenting with different acid catalysts, or moderately increasing the reaction temperature.[3]

Q4: What are the best practices for purifying the final this compound product?

A4: After hydrolysis and acidification, the product can be extracted into an organic solvent. The organic layers are then combined, dried, and the solvent is evaporated. Further purification can be achieved by recrystallization or column chromatography.[3][4]

Experimental Protocols

Synthesis of Methyl 1-Methylpyrrole-2-acetate[5]

This protocol describes a high-yield synthesis of the methyl ester precursor.

  • Reaction Setup : In a stirred autoclave, dissolve 50g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine.

  • Reagent Addition : Cool the solution to -78°C and add 64g of hydrogen sulfide.

  • Reaction : Seal the autoclave and heat to 63°C. The pressure will rise to approximately 130 p.s.i. Maintain these conditions for 27 hours.

  • Work-up : Drive off the excess hydrogen sulfide with a nitrogen stream. Decant the solution to separate it from the precipitated sulfur.

  • Purification : Distill off the pyridine at 20 mm Hg. Distill the residue at 0.03 mm Hg. The product, methyl 1-methylpyrrole-2-acetate, will distill at 68-70°C, yielding approximately 39.2g (86%).

Hydrolysis to this compound[4]

This protocol describes the hydrolysis of the methyl ester to the final acid product.

  • Reaction Setup : Dissolve the methyl 1-methylpyrrole-2-acetate in a solution of sodium hydroxide in 95% ethanol.

  • Reaction : Heat the mixture at 50°C for 1 hour.

  • Work-up : Pour the reaction mixture into water. Separate the aqueous layer and wash it twice with ether to remove any unreacted ester.

  • Isolation : Acidify the aqueous layer with dilute HCl.

  • Purification : Extract the product with ether. Dry the ether extract and evaporate the solvent to yield this compound.

Data Summary

The following table summarizes the yield reported for the synthesis of the precursor, methyl 1-methylpyrrole-2-acetate.

Starting Material Reagents Solvent Temperature Time Yield of Methyl 1-Methylpyrrole-2-acetate Reference
Methyl 1-methylpyrrole-2-glyoxylateHydrogen sulfidePyridine63°C27 hours86%[5]

Visualizations

Troubleshooting Workflow for Low Yield

This diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure Check_Purity->Impure Impure? Pure Pure Check_Purity->Pure Pure? Optimize_Conditions Optimize Reaction Conditions Success Improved Yield Optimize_Conditions->Success Check_Completion Check for Reaction Completion (TLC) Incomplete Incomplete Check_Completion->Incomplete Incomplete? Complete Complete Check_Completion->Complete Complete? Purification_Loss Investigate Purification Losses Optimize_Purification Optimize Purification Method Purification_Loss->Optimize_Purification Repurify Re-purify Starting Materials Impure->Repurify Pure->Check_Completion Adjust_Catalyst Adjust Catalyst/ Solvent Pure->Adjust_Catalyst Adjust_Temp_Time Increase Temperature or Reaction Time Incomplete->Adjust_Temp_Time Complete->Purification_Loss Repurify->Optimize_Conditions Adjust_Temp_Time->Optimize_Conditions Adjust_Catalyst->Optimize_Conditions Optimize_Purification->Success

Caption: Troubleshooting workflow for improving reaction yield.

General Pyrrole Synthesis Side Reaction Pathway

This diagram illustrates the competing pathways of pyrrole and furan formation in acid-catalyzed syntheses.

Side_Reaction_Pathway Starting_Materials 1,4-Dicarbonyl + Amine Acid_Catalyst Acid Catalyst (H+) Starting_Materials->Acid_Catalyst Intermediate Cyclic Intermediate Acid_Catalyst->Intermediate Pyrrole Desired Pyrrole Product Intermediate->Pyrrole Dehydration Furan Furan Byproduct Intermediate->Furan Dehydration High_Acidity High Acidity (pH < 3) High_Acidity->Furan Low_Acidity Weak Acidity (pH > 3) Low_Acidity->Pyrrole

Caption: Competing pathways in pyrrole synthesis.

References

Technical Support Center: Purification of 1-Methylpyrrole-2-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-Methylpyrrole-2-acetic acid. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or incomplete reactions during synthesis. If the acid is prepared by hydrolysis of its methyl or ethyl ester, impurities may include the unreacted ester, byproducts from the esterification or hydrolysis steps, and residual starting materials from the synthesis of the ester, such as methyl 1-methylpyrrole-2-glyoxylate.

Q2: Which purification technique is most suitable for this compound on a laboratory scale?

A2: The choice of purification technique depends on the nature and quantity of the impurities. For removing neutral or basic impurities, acid-base extraction is highly effective. For general purification from soluble impurities, recrystallization is a common and efficient method. If impurities have similar polarities to the product, preparative column chromatography may be necessary.

Q3: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?

A3: Discoloration often indicates the presence of minor, highly colored impurities or degradation products. The pyrrole ring can be sensitive to strong acids and air oxidation, especially at elevated temperatures, which can lead to the formation of colored species. Treatment with activated carbon during recrystallization can often remove these colored impurities. Ensure that purification steps are carried out with minimal exposure to high heat and strong acidic conditions.

Q4: Can I use distillation to purify this compound?

A4: Direct distillation of this compound is generally not recommended. Carboxylic acids, particularly those with higher molecular weights, tend to have high boiling points and may decompose at the temperatures required for distillation, even under vacuum. The methyl ester, methyl 1-methylpyrrole-2-acetate, is however purified by vacuum distillation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system (e.g., ethanol/water, acetone/hexane) can be effective. - Ensure the minimum amount of hot solvent was used to dissolve the crude product. - Cool the solution slowly and then in an ice bath to maximize crystal formation.
Oiling Out During Recrystallization The melting point of the solid is lower than the boiling point of the solvent, or the compound is precipitating from a supersaturated solution too quickly.- Re-heat the solution to dissolve the oil, add a small amount of a more polar co-solvent (if using a mixed solvent system) or more of the primary solvent, and allow it to cool more slowly. - Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization. - Add a seed crystal of pure this compound.
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or crystallization is slow to initiate.- Evaporate some of the solvent to increase the concentration of the product and attempt to cool again. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal. - Ensure the solution is cooled to a sufficiently low temperature (e.g., using an ice-water or ice-salt bath).
Poor Separation in Column Chromatography The chosen mobile phase has either too high or too low an eluting power for the compound and its impurities.- Adjust the polarity of the mobile phase. For reverse-phase chromatography, decrease the organic solvent concentration for better retention. For normal-phase, increase the polar solvent concentration to elute the compound faster. - Add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group, which can improve peak shape and separation.
Product is Contaminated with Starting Ester After Hydrolysis The hydrolysis reaction did not go to completion.- Increase the reaction time or temperature of the hydrolysis step. - Use an acid-base extraction to separate the acidic product from the neutral starting ester. The ester will remain in the organic phase while the carboxylate salt will move to the aqueous phase.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and its Methyl Ester

Property This compound Methyl 1-methylpyrrole-2-acetate
Molecular Formula C₇H₉NO₂C₈H₁₁NO₂
Molecular Weight 139.15 g/mol 153.18 g/mol
Appearance White to off-white solidLight yellow to brown clear liquid
Melting Point 113 °CNot Applicable
Boiling Point Decomposes68-70 °C at 0.03 mmHg
pKa ~4.5 (Estimated)Not Applicable

Table 2: Potential Impurities in the Synthesis of this compound

Impurity Source Removal Method
Methyl 1-methylpyrrole-2-acetateIncomplete hydrolysis of the esterAcid-base extraction, Column chromatography
1-MethylpyrroleStarting material for ester synthesisVolatile, can be removed under vacuum. Also separable by acid-base extraction.
Methyl 1-methylpyrrole-2-glyoxylatePrecursor to the methyl esterMore polar, can be separated by column chromatography.
Basic byproducts (e.g., from pyridine used as a solvent)Synthesis of the esterAcid-base extraction
Polymeric materialsDecomposition of the pyrrole ring in acidic conditionsRecrystallization, Column chromatography

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for separating the acidic product from neutral or basic impurities.

  • Dissolution : Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Extraction : Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation : Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer. Drain the lower aqueous layer into a clean flask.

  • Re-extraction : To maximize recovery, extract the organic layer again with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous layers.

  • Acidification : Cool the combined aqueous layers in an ice bath and acidify by slowly adding a strong acid, such as 2M hydrochloric acid (HCl), until the pH is around 2-3 (test with pH paper). The this compound will precipitate as a solid.

  • Isolation : Collect the precipitated solid by vacuum filtration, wash it with cold water to remove any inorganic salts, and dry it thoroughly.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing small amounts of soluble impurities.

  • Solvent Selection : Test the solubility of the crude material in various solvents to find a suitable one. A good solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethanol and water, is often effective for polar carboxylic acids.

  • Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a mixed pair) until the solid just dissolves.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration (if activated carbon was used) : Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation : Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them.

Protocol 3: Purification by Preparative Column Chromatography

This method is used when impurities have similar solubility properties to the product.

  • Stationary Phase : Use silica gel as the stationary phase.

  • Mobile Phase : A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. A small amount of acetic acid (0.1-1%) should be added to the mobile phase to ensure the product remains protonated and elutes with a good peak shape. A good starting mobile phase could be a gradient of ethyl acetate in hexane, with 0.5% acetic acid.

  • Sample Loading : Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample can be loaded onto the top of the column.

  • Elution : Run the column, collecting fractions and monitoring them by thin-layer chromatography (TLC) or HPLC.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow_acid_base cluster_start Start cluster_extraction Extraction cluster_separation Separation cluster_isolation Isolation cluster_end End start Crude Product (in Organic Solvent) sep_funnel Separatory Funnel start->sep_funnel shake Shake & Vent sep_funnel->shake add_base Add aq. NaHCO₃ add_base->sep_funnel layers Separate Layers shake->layers org_layer Organic Layer (Neutral/Basic Impurities) layers->org_layer Discard aq_layer Aqueous Layer (Product as Salt) layers->aq_layer acidify Acidify with HCl aq_layer->acidify precipitate Precipitation acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry end Pure this compound filter_dry->end

Caption: Workflow for the purification of this compound using acid-base extraction.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Recrystallization Fails (e.g., Oiling Out, No Crystals) cause1 Improper Solvent Choice issue->cause1 cause2 Solution Not Saturated issue->cause2 cause3 Rapid Cooling issue->cause3 cause4 High Impurity Level issue->cause4 sol1 Select New Solvent/ Use Mixed Solvents cause1->sol1 sol2 Evaporate Excess Solvent cause2->sol2 sol3 Induce Crystallization (Scratch/Seed) cause2->sol3 sol4 Cool Slowly cause3->sol4 sol5 Pre-purify by another method (e.g., Acid-Base Extraction) cause4->sol5

Caption: Troubleshooting logic for common recrystallization problems.

Technical Support Center: Synthesis of 1-Methylpyrrole-2-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylpyrrole-2-acetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through a multi-step process, often involving the preparation of a precursor followed by hydrolysis. Two common precursors are 1-methylpyrrole-2-acetonitrile and methyl 1-methylpyrrole-2-acetate.

  • From 1-methylpyrrole-2-acetonitrile: This route involves the cyanomethylation of N-methylpyrrole, followed by hydrolysis of the resulting nitrile to the carboxylic acid.

  • From methyl 1-methylpyrrole-2-acetate: This pathway involves the synthesis of the methyl ester, for example, from methyl 1-methylpyrrole-2-glyoxylate, which is then hydrolyzed to the desired acetic acid.

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis with high yield and purity:

  • Purity of Starting Materials: Use of pure N-methylpyrrole and other reagents is essential to prevent side reactions.

  • Temperature Control: Many of the reactions are temperature-sensitive. Maintaining the recommended temperature is critical to minimize byproduct formation.

  • Inert Atmosphere: Reactions involving organometallic reagents or other air-sensitive compounds should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • pH Control: During the hydrolysis step, careful control of pH is necessary to ensure complete conversion and prevent degradation of the product.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound and its precursors.

Guide 1: Synthesis of 1-Methylpyrrole-2-acetonitrile

Problem 1: Low yield of 1-methylpyrrole-2-acetonitrile.

  • Possible Cause 1: Incomplete reaction.

    • Suggested Solution: Ensure the reaction goes to completion by monitoring it using an appropriate technique (e.g., TLC, GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

  • Possible Cause 2: Side reactions.

    • Suggested Solution: The pyrrole ring is susceptible to electrophilic attack at other positions. Overly harsh conditions or incorrect stoichiometry of reagents can lead to the formation of di-substituted or polymeric byproducts. Ensure precise control over reagent addition and temperature.

  • Possible Cause 3: Instability of reagents.

    • Suggested Solution: Ensure that reagents like cyanogen are of high purity and handled according to safety protocols.

Problem 2: Formation of a dark-colored, tarry substance.

  • Possible Cause: Polymerization of N-methylpyrrole.

    • Suggested Solution: N-methylpyrrole can polymerize under acidic conditions or in the presence of strong electrophiles. Ensure that the reaction is carried out under the recommended conditions and that any acidic reagents are added slowly and with efficient stirring to avoid localized high concentrations.

Guide 2: Synthesis of Methyl 1-Methylpyrrole-2-acetate

Problem: Low yield during the reduction of methyl 1-methylpyrrole-2-glyoxylate.

  • Possible Cause 1: Incomplete reduction.

    • Suggested Solution: The Wolff-Kishner reduction or its modifications are often used for this transformation. Incomplete reaction can result from insufficient heating, inadequate reaction time, or a non-optimal base concentration. Ensure all parameters are as per the established protocol. Azine formation is a common side reaction in Wolff-Kishner reductions and can be suppressed by ensuring anhydrous conditions.[1]

  • Possible Cause 2: Decomposition of the starting material or product.

    • Suggested Solution: Pyrrole derivatives can be sensitive to strong bases and high temperatures. If decomposition is suspected, consider using a milder reduction method or optimizing the reaction conditions (e.g., lower temperature, shorter reaction time).

Guide 3: Hydrolysis to this compound

Problem 1: Incomplete hydrolysis of the nitrile or ester precursor.

  • Possible Cause 1: Insufficiently strong basic or acidic conditions.

    • Suggested Solution: For ester hydrolysis, if using standard bases like sodium hydroxide is ineffective, a stronger base such as lithium hydroxide may be required, particularly if there is steric hindrance around the ester group.[2] The use of a co-solvent like THF or dioxane can also improve solubility and reaction rates.[2] For nitrile hydrolysis, prolonged heating with a strong acid or base is often necessary.

  • Possible Cause 2: Poor solubility of the starting material.

    • Suggested Solution: Employing a co-solvent system (e.g., water/THF, water/ethanol) can enhance the solubility of the substrate and facilitate hydrolysis.

Problem 2: Decarboxylation of the final product.

  • Possible Cause: Strong acidic conditions and heat.

    • Suggested Solution: Pyrrole-2-carboxylic acids are susceptible to decarboxylation, especially in strongly acidic solutions at elevated temperatures. During acidic work-up after hydrolysis, it is crucial to avoid excessive heat and prolonged exposure to strong acids. If decarboxylation is a significant issue, consider a milder work-up procedure or purification at a lower temperature.

Problem 3: Formation of unknown impurities during hydrolysis.

  • Possible Cause: Ring opening or other side reactions of the pyrrole ring.

    • Suggested Solution: The pyrrole ring can be unstable under very harsh acidic or basic conditions. It is important to carefully control the pH and temperature during hydrolysis and work-up. If significant impurity formation is observed, consider using milder hydrolysis conditions, for example, enzymatic hydrolysis for esters, if applicable.

Experimental Protocols

Synthesis of Methyl 1-Methylpyrrole-2-acetate

This protocol is adapted from a known procedure for the reduction of a glyoxylate.

  • A solution of methyl 1-methylpyrrole-2-glyoxylate (50 g) in pyridine (200 ml) is cooled to -78 °C.

  • Hydrogen sulfide (64 g) is added to the cooled solution.

  • The mixture is sealed in a stirred autoclave and heated to 63 °C.

  • After 27 hours, the autoclave is cooled, and the excess hydrogen sulfide is carefully vented in a nitrogen stream.

  • The solution is decanted from the precipitated sulfur.

  • Pyridine is removed by distillation under reduced pressure (20 mm Hg).

  • The residue is purified by distillation under high vacuum (0.03 mm Hg, b.p. 68-70 °C) to yield methyl 1-methylpyrrole-2-acetate.[3]

Hydrolysis of Methyl 1-Methylpyrrole-2-acetate

  • Methyl 1-methylpyrrole-2-acetate is dissolved in a suitable solvent mixture, such as methanol and water.

  • An excess of a base (e.g., sodium hydroxide or lithium hydroxide) is added.

  • The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is cooled, and the organic solvent is removed under reduced pressure.

  • The aqueous solution is acidified carefully with a cooled dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried.

Data Presentation

ParameterSynthesis of Methyl 1-Methylpyrrole-2-acetate[3]
Starting Material Methyl 1-methylpyrrole-2-glyoxylate (50 g)
Reagents Pyridine (200 ml), Hydrogen sulfide (64 g)
Reaction Temperature 63 °C
Reaction Time 27 hours
Product Methyl 1-methylpyrrole-2-acetate
Yield 39.2 g (86%)
Boiling Point 68-70 °C at 0.03 mm Hg

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start N-Methylpyrrole precursor1 1-Methylpyrrole-2-acetonitrile start->precursor1 Cyanomethylation precursor2 Methyl 1-Methylpyrrole-2-acetate start->precursor2 Acylation & Reduction final_product This compound precursor1->final_product Hydrolysis precursor2->final_product Hydrolysis issue1 Low Yield final_product->issue1 issue2 Impurity Formation final_product->issue2 issue3 Decarboxylation final_product->issue3

Caption: Synthetic routes to this compound and common troubleshooting points.

hydrolysis_troubleshooting cluster_solutions Solutions hydrolysis Ester/Nitrile Hydrolysis incomplete Incomplete Hydrolysis hydrolysis->incomplete Potential Issue decarboxylation Decarboxylation hydrolysis->decarboxylation Potential Issue impurities Other Impurities hydrolysis->impurities Potential Issue sol1 Stronger Base (e.g., LiOH) incomplete->sol1 sol2 Co-solvent (e.g., THF) incomplete->sol2 sol3 Mild Work-up decarboxylation->sol3 sol4 Optimize pH/Temp impurities->sol4

Caption: Troubleshooting workflow for the hydrolysis step in the synthesis of this compound.

References

stability issues of 1-Methylpyrrole-2-acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 1-Methylpyrrole-2-acetic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound in solution?

A1: The primary stability concern is its susceptibility to degradation, particularly in acidic aqueous solutions. The parent compound, pyrrole-2-carboxylic acid, is known to undergo acid-catalyzed decarboxylation, and it is highly probable that this compound follows a similar degradation pathway.[1][2] This reaction involves the loss of the carboxyl group as carbon dioxide.

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare fresh solutions for each experiment. If a stock solution is necessary, use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Portions of the stock solution should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. Avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound expected to be soluble?

A4: While specific solubility data is limited, based on its structure as a carboxylic acid, it is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol). Its solubility in aqueous solutions will be pH-dependent, with increased solubility at neutral to alkaline pH where the carboxylate salt is formed.

Q5: What is the pKa of this compound?

A5: The predicted pKa of this compound is approximately 4.48.[3] This indicates it is a weak acid.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results or loss of compound activity over time. Degradation of this compound in your experimental solution.Prepare fresh solutions before each experiment. If using a stock solution, aliquot and store at low temperatures (-20°C or -80°C). Avoid acidic conditions (pH < 6) in your experimental buffers if possible.
Precipitation of the compound in aqueous buffer. The pH of the buffer is below the pKa of the compound, leading to the less soluble free acid form.Adjust the pH of your aqueous buffer to be at least 1-2 units above the pKa (i.e., pH > 6.5) to ensure the compound is in its more soluble carboxylate form.
Observing an unexpected new peak in analytical assays (e.g., HPLC, LC-MS). This could be a degradation product, likely the decarboxylated form (1,2-dimethylpyrrole).Analyze your sample by LC-MS to identify the mass of the unknown peak. The expected mass of the decarboxylated product is significantly lower than the parent compound. Confirm degradation by running a time-course experiment under your specific conditions.
Difficulty dissolving the compound. The chosen solvent is not appropriate, or the compound has degraded into a less soluble form.Attempt to dissolve the compound in a small amount of DMSO or DMF before diluting with your experimental buffer. Ensure the solid material has been stored correctly.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number21898-59-9[3]
Molecular FormulaC₇H₉NO₂[3]
Molecular Weight139.15 g/mol [3]
Melting Point113 °C[3]
Predicted Boiling Point282.9 ± 15.0 °C at 760 mmHg[4]
Predicted pKa4.48 ± 0.10[3]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution via HPLC

This protocol outlines a method to determine the stability of this compound in a chosen solution over time.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, ethanol, or specific experimental buffer)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile phase A: Water with 0.1% formic acid or phosphoric acid
  • Mobile phase B: Acetonitrile with 0.1% formic acid or phosphoric acid
  • Autosampler vials

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
  • Sample Preparation: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).
  • Time Zero (T=0) Analysis: Immediately inject an aliquot of the freshly prepared working solution into the HPLC system to obtain the initial concentration and purity profile.
  • Incubation: Store the remaining working solution under the desired experimental conditions (e.g., specific temperature, light exposure).
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubated solution, transfer it to an autosampler vial, and inject it into the HPLC system.
  • HPLC Conditions (example): [5]
  • Column: C18 reverse-phase
  • Mobile Phase: A gradient of acetonitrile (B) in water (A), both containing 0.1% acid. For example, start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Monitor at a wavelength appropriate for the pyrrole chromophore (e.g., 254 nm or 280 nm).
  • Injection Volume: 10 µL
  • Data Analysis:
  • Integrate the peak area of this compound at each time point.
  • Calculate the percentage of the remaining compound at each time point relative to the T=0 sample.
  • Plot the percentage of the remaining compound versus time to determine the stability profile.

Mandatory Visualization

G Potential Degradation Pathway of this compound A This compound B Protonation of Pyrrole Ring (Acidic Conditions) A->B H+ C Decarboxylation B->C D 1,2-Dimethylpyrrole (Degradation Product) C->D E Carbon Dioxide C->E G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in chosen solvent) B Prepare Working Solution (e.g., 100 µg/mL) A->B C T=0 HPLC Analysis B->C D Incubate Solution (Desired Conditions) B->D F Data Analysis: - Calculate % Remaining - Plot Stability Profile C->F E Time-Point HPLC Analysis (e.g., 1, 2, 4, 8, 24h) D->E E->F

References

Technical Support Center: Optimizing Reaction Conditions for 1-Methylpyrrole-2-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methylpyrrole-2-acetic acid. The following information is designed to facilitate the optimization of reaction conditions and address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A common and practical synthetic route involves a two-step process starting from a commercially available pyrrole-2-acetic acid ester, such as methyl or ethyl pyrrole-2-acetate. The first step is the N-methylation of the pyrrole ring, followed by the hydrolysis of the ester to yield the final carboxylic acid.

Q2: What are the critical parameters to control during the N-methylation step?

A2: The key parameters for a successful N-methylation of a pyrrole-2-acetic acid ester are the choice of base, solvent, temperature, and the methylating agent. A strong, non-nucleophilic base is required to deprotonate the pyrrole nitrogen effectively. The solvent should be aprotic and able to dissolve the reactants. Temperature control is crucial to minimize side reactions. Methyl iodide is a common and effective methylating agent.

Q3: What challenges might I encounter during the hydrolysis of the methyl ester?

A3: The primary challenge during the saponification (base-catalyzed hydrolysis) of the methyl ester is ensuring complete conversion without degrading the pyrrole ring. The pyrrole ring can be sensitive to harsh basic conditions and elevated temperatures. Monitoring the reaction progress and using a moderate concentration of a strong base like sodium hydroxide are important.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring both the N-methylation and hydrolysis steps. For the N-methylation, the disappearance of the starting pyrrole-2-acetic acid ester and the appearance of a new, less polar spot corresponding to the N-methylated ester indicates reaction progression. For the hydrolysis, the disappearance of the ester spot and the appearance of a more polar spot (which may streak on silica gel) for the carboxylic acid product signifies the reaction is proceeding.

Troubleshooting Guides

Issue 1: Low Yield in N-Methylation of Pyrrole-2-acetic acid Ester
Potential Cause Troubleshooting Step
Incomplete Deprotonation Use a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of the pyrrole nitrogen. Ensure the base is fresh and properly handled to maintain its reactivity.
Ineffective Methylating Agent Use a fresh, high-purity methylating agent like methyl iodide. Ensure it has been stored properly to prevent degradation.
Inappropriate Solvent Switch to a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to improve the solubility of the pyrrolide anion and facilitate the reaction.
Low Reaction Temperature Gradually increase the reaction temperature. While room temperature may be sufficient, gentle heating (e.g., to 40-50 °C) can often improve the reaction rate and yield. However, avoid excessive heat to prevent side reactions.
Reaction Time Too Short Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. N-alkylation of pyrroles can sometimes be slow.
Issue 2: Formation of Side Products in N-Methylation
Potential Cause Troubleshooting Step
C-Alkylation While N-alkylation is generally favored for pyrroles, C-alkylation can occur. Using a strong base to fully deprotonate the nitrogen can enhance N-selectivity.
Multiple Methylations This is less common for the pyrrole nitrogen but can occur if other reactive sites are present. Use a stoichiometric amount of the methylating agent (1.0-1.1 equivalents).
Degradation of Starting Material or Product The pyrrole ring can be sensitive. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Avoid excessively high temperatures.
Issue 3: Incomplete Hydrolysis of Methyl 1-Methylpyrrole-2-acetate
Potential Cause Troubleshooting Step
Insufficient Base Use a slight excess of a strong base like sodium hydroxide or potassium hydroxide (e.g., 1.5-2.0 equivalents) to drive the reaction to completion.
Low Reaction Temperature Gently heat the reaction mixture. Refluxing in a mixture of methanol and water is a common practice for saponification.
Phase Separation Ensure adequate mixing, especially if using a biphasic solvent system. A co-solvent like methanol or ethanol can help to create a homogeneous solution.
Issue 4: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Step
Emulsion during Work-up After acidification, if an emulsion forms during extraction with an organic solvent, add a small amount of brine to help break the emulsion.
Product is an Oil If the final acid is an oil and difficult to crystallize, purification by column chromatography on silica gel may be necessary. A solvent system such as ethyl acetate/hexanes with a small amount of acetic acid can be effective.
Contamination with Starting Ester If hydrolysis was incomplete, the starting ester will be a contaminant. Ensure complete hydrolysis by monitoring with TLC. If necessary, the crude product can be subjected to the hydrolysis conditions again.

Experimental Protocols

Step 1: N-Methylation of Methyl Pyrrole-2-acetate

Materials:

  • Methyl pyrrole-2-acetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add a solution of methyl pyrrole-2-acetate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude methyl 1-methylpyrrole-2-acetate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrolysis of Methyl 1-Methylpyrrole-2-acetate

Materials:

  • Methyl 1-methylpyrrole-2-acetate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve methyl 1-methylpyrrole-2-acetate (1.0 equivalent) in a mixture of methanol and water (e.g., a 2:1 ratio).

  • Add sodium hydroxide (1.5 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization if necessary.

Data Presentation

The following tables provide illustrative data on how reaction conditions can affect the yield of the N-methylation and hydrolysis steps. These are based on general principles and similar reactions reported in the literature.

Table 1: Illustrative Effect of Base and Solvent on N-Methylation Yield

EntryBase (equiv.)SolventTemperature (°C)Time (h)Illustrative Yield (%)
1K₂CO₃ (2.0)AcetoneReflux1240-50
2NaOH (1.2)DMSO25475-85
3NaH (1.1)DMF25285-95
4t-BuOK (1.2)THF25380-90

Table 2: Illustrative Effect of Conditions on Hydrolysis Yield

EntryBase (equiv.)SolventTemperature (°C)Time (h)Illustrative Yield (%)
1NaOH (1.5)H₂O100480-90
2KOH (1.5)MeOH/H₂OReflux290-98
3LiOH (2.0)THF/H₂O50685-95

Visualizations

SynthesisWorkflow Start Methyl Pyrrole-2-acetate Step1 N-Methylation (NaH, CH3I, DMF) Start->Step1 Intermediate Methyl 1-Methylpyrrole-2-acetate Step1->Intermediate Step2 Hydrolysis (NaOH, MeOH/H2O) Intermediate->Step2 End This compound Step2->End

Caption: Synthetic workflow for this compound.

TroubleshootingLogic LowYield Low Yield in N-Methylation? IncompleteDeprotonation Incomplete Deprotonation? LowYield->IncompleteDeprotonation Yes CheckReagents Ineffective Reagents? LowYield->CheckReagents No UseStrongerBase Use Stronger Base (e.g., NaH) IncompleteDeprotonation->UseStrongerBase Yes UseFreshReagents Use Fresh Reagents CheckReagents->UseFreshReagents Yes WrongSolvent Inappropriate Solvent? CheckReagents->WrongSolvent No UseAproticSolvent Use Anhydrous DMF or DMSO WrongSolvent->UseAproticSolvent Yes

Caption: Troubleshooting logic for low yield in N-methylation.

Technical Support Center: Synthesis of 1-Methylpyrrole-2-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylpyrrole-2-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Common synthetic strategies for this compound and its derivatives include:

  • Hydrolysis of 1-Methyl-2-pyrroleacetonitrile: This involves the conversion of the nitrile group to a carboxylic acid, typically under acidic or basic conditions.

  • From 1-Methylpyrrole: A frequent approach is the introduction of a two-carbon side chain at the 2-position of the pyrrole ring. This can be achieved through methods like the Vilsmeier-Haack reaction to form an aldehyde, followed by chain extension and oxidation, or by reaction with reagents like oxalyl chloride.

  • From Methyl 1-Methylpyrrole-2-glyoxylate: This intermediate can be reduced to the corresponding methyl acetate, which is then hydrolyzed to the final acid product.[1]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Impure Starting Materials: The purity of the starting 1-methylpyrrole is crucial. Contaminants can interfere with the reaction.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical parameters that need to be carefully controlled.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. For instance, in reactions involving strong acids, polymerization of the pyrrole ring can occur.

  • Inefficient Purification: Product loss during workup and purification steps can significantly impact the final yield.

Q3: I am observing an unexpected peak in my HPLC analysis. What could it be?

A3: An unexpected peak in the HPLC chromatogram likely corresponds to an impurity. The identity of the impurity depends on the synthetic route and reaction conditions. Common possibilities include:

  • Unreacted Starting Materials: Residual 1-methylpyrrole or other starting reagents.

  • Isomeric Byproducts: If the synthesis involves substitution on the pyrrole ring, isomers such as 1-Methylpyrrole-3-acetic acid could be formed.

  • Over-alkylation/acylation Products: In syntheses involving alkylation or acylation steps, di-substituted products may form.

  • Byproducts from Side Reactions: For example, if a Vilsmeier-Haack reaction is employed, byproducts from the formylating agent can arise.

  • Degradation Products: this compound can be susceptible to degradation under harsh temperature or pH conditions.

Q4: How can I best purify the final this compound product?

A4: Purification of this compound can typically be achieved through:

  • Crystallization: Recrystallization from a suitable solvent system is a common and effective method for purifying the solid product.

  • Column Chromatography: For removing closely related impurities, column chromatography on silica gel can be employed.

  • Distillation: If the corresponding ester (methyl 1-methylpyrrole-2-acetate) is synthesized, it can be purified by vacuum distillation before hydrolysis to the acid.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Presence of Unreacted 1-Methylpyrrole in the Product
Possible Cause Troubleshooting Step
Insufficient reagentEnsure the correct stoichiometry of the acylating or alkylating agent is used.
Incomplete reactionExtend the reaction time or consider a moderate increase in temperature, monitoring for degradation.
Poor reagent qualityVerify the purity and activity of the reagents used.
Issue 2: Formation of Isomeric Impurities (e.g., 1-Methylpyrrole-3-acetic acid)
Possible Cause Troubleshooting Step
Lack of regioselectivity in the substitution reactionModify the reaction conditions (e.g., temperature, solvent, catalyst) to favor substitution at the 2-position. The use of protecting groups may be considered in some routes.
Isomerization during reaction or workupEnsure that the pH and temperature during the workup are controlled to prevent isomerization.
Issue 3: Incomplete Hydrolysis of Methyl 1-Methylpyrrole-2-acetate
Possible Cause Troubleshooting Step
Insufficient base or acid catalystIncrease the equivalents of the hydrolyzing agent (e.g., NaOH, HCl).
Short reaction timeExtend the hydrolysis reaction time and monitor the disappearance of the ester by TLC or HPLC.
Biphasic reaction mixtureThe use of a co-solvent (e.g., methanol, ethanol) can improve the solubility of the ester in the aqueous hydrolyzing medium.

Quantitative Data on Impurities

Impurity TypeGeneral Guideline for Acceptance Criteria
Starting Materials (e.g., 1-Methylpyrrole)< 0.1%
Isomeric Impurities (e.g., 1-Methylpyrrole-3-acetic acid)< 0.15%
Process-related Impurities< 0.2%
Unidentified Impurities< 0.1%
Total Impurities < 1.0%

Note: These values are for illustrative purposes and the actual acceptance criteria should be established based on the specific synthetic process and the intended use of the final product.

Experimental Protocols

Synthesis of Methyl 1-Methylpyrrole-2-acetate from Methyl 1-Methylpyrrole-2-glyoxylate[1]

Materials:

  • Methyl 1-methylpyrrole-2-glyoxylate (50 g)

  • Pyridine (200 ml)

  • Hydrogen sulfide (64 g)

  • Nitrogen gas

  • Apparatus: Stirred autoclave, distillation equipment

Procedure:

  • A solution of 50 g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is cooled to -78 °C.

  • 64 g of hydrogen sulfide is added to the cooled solution.

  • The mixture is sealed in a stirred autoclave and heated to 63 °C. The pressure will rise to approximately 130 p.s.i.

  • The reaction is maintained at this temperature for 27 hours.

  • After the reaction is complete, the hydrogen sulfide is driven off using a nitrogen stream.

  • The solution is decanted from the precipitated sulfur.

  • Pyridine is removed by distillation at 20 mm Hg.

  • The residue is distilled under high vacuum (0.03 mm Hg) at a boiling point of 68-70 °C to yield oily methyl 1-methylpyrrole-2-acetate.

Hydrolysis of Methyl 1-Methylpyrrole-2-acetate to this compound

Materials:

  • Methyl 1-methylpyrrole-2-acetate

  • Sodium hydroxide solution (e.g., 1 M) or Hydrochloric acid (e.g., 1 M)

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Apparatus: Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure (Basic Hydrolysis):

  • Dissolve methyl 1-methylpyrrole-2-acetate in a suitable solvent like methanol or ethanol in a round-bottom flask.

  • Add an excess of aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Wash the aqueous solution with a non-polar organic solvent like dichloromethane to remove any unreacted ester or non-polar impurities.

  • Carefully acidify the aqueous layer with cold hydrochloric acid to a pH of approximately 3-4, which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

G cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Workflow Start 1-Methylpyrrole Intermediate1 1-Methyl-2-pyrroleacetonitrile Start->Intermediate1 Introduction of acetonitrile group Product This compound Intermediate1->Product Hydrolysis Issue Unexpected Peak in HPLC CheckSM Check for Unreacted Starting Materials Issue->CheckSM CheckIsomer Analyze for Isomeric Impurities Issue->CheckIsomer CheckSideProduct Investigate Potential Side Products Issue->CheckSideProduct ModifyConditions Modify Reaction/ Purification Conditions CheckSM->ModifyConditions CheckIsomer->ModifyConditions CheckSideProduct->ModifyConditions

Caption: Synthetic pathway and troubleshooting workflow.

G cluster_analysis Impurity Analysis Workflow Sample Crude Product Sample HPLC Reverse-Phase HPLC Analysis Sample->HPLC PeakID Peak Identification (MS, NMR) HPLC->PeakID Quantify Quantification of Impurities PeakID->Quantify Report Impurity Profile Report Quantify->Report

Caption: Analytical workflow for impurity profiling.

References

Pyrrole Derivatives HPLC Separation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the High-Performance Liquid Chromatography (HPLC) separation of pyrrole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Below are common problems encountered during the HPLC analysis of pyrrole derivatives, along with their potential causes and recommended solutions.

Poor Peak Shape: Peak Tailing

Question: My peaks for pyrrole derivatives are showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing is a common issue when analyzing polar, ionizable compounds like some pyrrole derivatives. It is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact strongly with basic pyrrole derivatives, leading to tailing.

    • Solution 1: Use a Base-Deactivated Column: Employ a column with end-capping to minimize exposed silanol groups.

    • Solution 2: Mobile Phase Modifier: Add a competitive base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the pyrrole derivative, influencing its interaction with the stationary phase.

    • Solution: Adjust pH: For basic pyrrole derivatives, operating at a lower pH (e.g., pH 2.5-3.5) can protonate the analyte, potentially improving peak shape. Conversely, for acidic derivatives, a higher pH might be beneficial.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce Sample Concentration: Dilute the sample and reinject.

Troubleshooting Workflow: Peak Tailing

G start Peak Tailing Observed check_column Is the column base-deactivated? start->check_column add_modifier Add mobile phase modifier (e.g., 0.1% TEA) check_column->add_modifier No adjust_ph Adjust mobile phase pH check_column->adjust_ph Yes end Improved Peak Shape add_modifier->end reduce_conc Reduce sample concentration adjust_ph->reduce_conc reduce_conc->end

A workflow for troubleshooting peak tailing issues.

Poor Resolution or Co-elution of Peaks

Question: I am unable to separate two or more of my pyrrole derivative peaks. How can I improve the resolution?

Answer: Poor resolution is typically due to insufficient separation between analytes. This can be addressed by modifying the mobile phase composition, gradient, or stationary phase.

Potential Causes & Solutions:

  • Inadequate Mobile Phase Strength: The organic solvent percentage may be too high, causing compounds to elute too quickly and without sufficient separation.

    • Solution: Decrease Organic Solvent Percentage: Reduce the initial percentage of the strong solvent (e.g., acetonitrile, methanol) in your gradient or isocratic method.

  • Gradient Slope is Too Steep: A rapid gradient may not provide enough time for the separation of closely eluting compounds.

    • Solution: Shallow the Gradient: Decrease the rate of change of the organic solvent concentration over time.

  • Incorrect Stationary Phase: The chosen column chemistry may not be optimal for the specific pyrrole derivatives being analyzed.

    • Solution: Change Column Chemistry: Consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size for higher efficiency.

Quantitative Adjustments for Improving Resolution:

ParameterInitial Condition (Example)Modified Condition 1Modified Condition 2
Starting %B 40% Acetonitrile30% Acetonitrile35% Acetonitrile
Gradient Slope 5%/min2%/min3%/min
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min

Experimental Protocol: Gradient Optimization

  • Initial Run: Perform the analysis with your standard gradient method.

  • Identify Critical Pair: Identify the pair of peaks with the lowest resolution.

  • Reduce Initial %B: Lower the starting percentage of the strong solvent by 5-10% to increase retention of early eluting peaks.

  • Shallow the Gradient: Decrease the gradient slope (e.g., from 5%/min to 2%/min) across the elution time of the critical pair to increase the separation between them.

  • Re-equilibration: Ensure the column is properly re-equilibrated to the initial mobile phase conditions before the next injection.

Retention Time Variability

Question: The retention times for my pyrrole derivatives are shifting between injections. What is causing this instability?

Answer: Fluctuations in retention time can be caused by a variety of factors, including issues with the HPLC system, column equilibration, or mobile phase preparation.

Potential Causes & Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated to the initial mobile phase conditions before each injection.

    • Solution: Increase Equilibration Time: Extend the post-run equilibration time to at least 10-15 column volumes.

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of volatile components or degradation.

    • Solution: Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Pump and System Leaks: A leak in the HPLC system can cause pressure fluctuations and lead to inconsistent flow rates.

    • Solution: System Check: Perform a system pressure test and check all fittings for leaks.

  • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and column performance.

    • Solution: Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment.

Logical Relationship: Retention Time Stability

G stable_rt Stable Retention Time equil Adequate Column Equilibration equil->stable_rt mobile_phase Consistent Mobile Phase mobile_phase->stable_rt system Leak-Free System system->stable_rt temp Constant Temperature temp->stable_rt

Factors contributing to stable retention times.

Peak Fronting

Question: My pyrrole derivative peaks are showing a fronting shape. What is the likely cause?

Answer: Peak fronting is less common than tailing but can occur under specific conditions, often related to sample solvent or column issues.

Potential Causes & Solutions:

  • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to a fronting peak.

    • Solution: Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.

  • Column Collapse or Void: A physical change in the column bed, such as a void at the inlet, can cause peak distortion.

    • Solution: Column Maintenance/Replacement: Reverse-flush the column (if recommended by the manufacturer) to remove any particulates. If the problem persists, the column may need to be replaced.

Experimental Protocol: Sample Solvent Test

  • Prepare Samples: Dissolve your pyrrole derivative standard in three different solvents:

    • A: Your current sample solvent.

    • B: The initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

    • C: A solvent weaker than the initial mobile phase (e.g., 100% Water).

  • Inject and Analyze: Inject equal concentrations of each sample and compare the peak shapes.

  • Evaluate: If the peak shape improves significantly with solvents B or C, your original sample solvent was the likely cause of the fronting.

Technical Support Center: 1-Methylpyrrole-2-acetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Methylpyrrole-2-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most cited laboratory synthesis routes for this compound or its esters involve:

  • Friedel-Crafts Acylation: Reaction of N-methylpyrrole with an acylating agent like oxalyl chloride or methyl oxalyl chloride, followed by a reduction or hydrolysis step.[1]

  • From Methyl 1-Methylpyrrole-2-glyoxylate: Reduction of the glyoxylate, for instance, using hydrogen sulfide in pyridine.[2]

  • Paal-Knorr Synthesis Analogs: While a classic method for pyrrole synthesis, direct synthesis of this compound via this route is less common but adaptations may exist.

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: Key safety considerations include:

  • Oxalyl Chloride and Methyl Oxalyl Chloride: These reagents are corrosive, toxic, and react violently with water, releasing toxic gases.[3][4][5][6] They should be handled in a well-ventilated fume hood under anhydrous conditions, with appropriate personal protective equipment (PPE), including respiratory protection.[4][5][6]

  • N-Methylpyrrole: This is a flammable liquid and should be handled away from ignition sources.

  • Inert Atmosphere: Reactions are often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and degradation, especially when handling moisture-sensitive reagents like oxalyl chloride.[5]

Q3: How can I improve the regioselectivity of the acylation to favor the desired 2-position?

A3: Electrophilic substitution on the pyrrole ring generally favors the C2 (α) position due to the greater resonance stabilization of the cationic intermediate.[7] However, C3-acylation can occur. To favor C2-acylation:

  • Choice of Lewis Acid: Weaker Lewis acids may favor C2-acylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Protecting Groups: While not ideal for this specific synthesis, bulky N-protecting groups can direct acylation to the C3 position, highlighting the importance of the N-methyl group's relatively small size for C2 selectivity.[7]

Q4: What are the typical purification methods for this compound?

A4: Purification strategies depend on the scale and impurities present:

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an effective method for purification, especially at a larger scale.

  • Column Chromatography: On a laboratory scale, silica gel chromatography is often used to separate the product from by-products and unreacted starting materials.

  • Distillation: If synthesizing the methyl ester, vacuum distillation can be an effective purification method.[2]

  • Acid-Base Extraction: As an acidic product, extraction with a basic aqueous solution, followed by washing and re-acidification, can be used to remove neutral and basic impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
N-acylation instead of C-acylation The pyrrole nitrogen is nucleophilic and can compete with the ring for the acylating agent. Ensure the use of a suitable Lewis acid catalyst to promote electrophilic aromatic substitution on the ring.
Polymerization of N-methylpyrrole Pyrroles are known to polymerize under strongly acidic conditions.[8] Avoid excessively strong Lewis acids or high concentrations of acid. Maintain a controlled reaction temperature.
Decomposition of Reagents or Product Oxalyl chloride is sensitive to moisture.[5] Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. The product itself may be sensitive to high temperatures or prolonged reaction times.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). If the reaction stalls, consider a modest increase in temperature or reaction time, or the addition of more catalyst.
Issue 2: Formation of Significant By-products
Potential Cause Troubleshooting Steps
Di-acylation Although the acyl group is deactivating, di-acylation can occur under harsh conditions. Use a stoichiometric amount of the acylating agent and avoid a large excess.
Formation of Colored Impurities Pyrrole derivatives can be susceptible to oxidation, leading to colored by-products.[9] Work under an inert atmosphere and minimize exposure to light.[9][10] Consider treating the crude product with activated charcoal before further purification.[9]
Hydrolysis of Acylating Agent Traces of water can hydrolyze oxalyl chloride or its derivatives, reducing the amount available for the reaction and introducing acidic impurities. Rigorously dry all glassware, solvents, and reagents.
Issue 3: Scale-Up Challenges
Potential Cause Troubleshooting Steps
Exothermic Reaction The Friedel-Crafts acylation is often exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Implement controlled addition of the acylating agent, use a jacketed reactor with efficient cooling, and monitor the internal temperature closely.
Mixing and Mass Transfer Issues In larger reactors, ensuring homogenous mixing is crucial. Use appropriate agitation and consider the order of reagent addition to prevent localized high concentrations.
Work-up and Isolation Difficulties Phase separations and extractions can be more challenging at scale. Ensure adequate vessel size for work-up procedures. Crystallization may require careful control of cooling rates to obtain a desirable crystal size for filtration.
Product Stability Long-term storage of the final product and stability during prolonged processing times should be evaluated. Store in a cool, dark place, and consider an inert atmosphere for the final product.

Data Presentation

Table 1: Summary of a Laboratory-Scale Synthesis of Methyl 1-Methylpyrrole-2-acetate

ParameterValueReference
Starting Material Methyl 1-methylpyrrole-2-glyoxylate[2]
Reagents Hydrogen sulfide, Pyridine[2]
Reaction Temperature 63 °C[2]
Reaction Time 27 hours[2]
Pressure ~130 p.s.i.[2]
Product Methyl 1-methylpyrrole-2-acetate[2]
Yield 86%[2]
Purification Method Vacuum Distillation[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-Methylpyrrole-2-acetate from Methyl 1-Methylpyrrole-2-glyoxylate

This protocol is based on a literature procedure and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a stirred autoclave, dissolve 50g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine.

  • Reagent Addition: Cool the solution to -78°C and add 64g of hydrogen sulfide.

  • Reaction: Seal the autoclave and heat to 63°C. The pressure will rise to approximately 130 p.s.i. Maintain these conditions for 27 hours.

  • Work-up: After the reaction is complete, carefully vent the hydrogen sulfide in a nitrogen stream. Decant the solution from the precipitated sulfur.

  • Purification: Remove the pyridine by distillation at 20 mm Hg. Distill the residue at 0.03 mm Hg (boiling point 68-70°C) to obtain oily methyl 1-methylpyrrole-2-acetate.[2]

Protocol 2: General Procedure for Friedel-Crafts Acylation of N-Methylpyrrole (Illustrative)

This is a general, illustrative protocol and requires optimization for the specific acylating agent used.

  • Reaction Setup: To a dry, three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride drying tube, add N-methylpyrrole and a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.

  • Catalyst Addition: Cool the mixture in an ice bath and add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise, maintaining the temperature below 5°C.

  • Acylating Agent Addition: Add the acylating agent (e.g., methyl oxalyl chloride) dissolved in the reaction solvent dropwise from the dropping funnel, keeping the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) and monitor its progress by TLC or another suitable method.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a mixture of ice and dilute hydrochloric acid to quench the reaction and decompose the catalyst complex.

  • Work-up and Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound N_Methylpyrrole N-Methylpyrrole Intermediate Acyl Intermediate N_Methylpyrrole->Intermediate Friedel-Crafts Acylation (Lewis Acid Catalyst) Oxalyl_Chloride_Derivative Acylating Agent (e.g., Methyl Oxalyl Chloride) Oxalyl_Chloride_Derivative->Intermediate Final_Product This compound or its ester Intermediate->Final_Product e.g., NaBH4 or H2O/H+ Reduction_Hydrolysis Reduction or Hydrolysis Step

Caption: Friedel-Crafts acylation route to this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Side_Products Analyze By-products (TLC, GC, NMR) Start->Check_Side_Products N_Acylation N-Acylation Product Found? Check_Side_Products->N_Acylation Polymerization Polymeric Material Present? Check_Side_Products->Polymerization Starting_Material Unreacted Starting Material? Check_Side_Products->Starting_Material Optimize_Catalyst Optimize Lewis Acid N_Acylation->Optimize_Catalyst Yes Control_Conditions Lower Temperature, Control Acidity Polymerization->Control_Conditions Yes Check_Reagents Check Reagent Purity and Reaction Time/Temp Starting_Material->Check_Reagents Yes

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: 1-Methylpyrrole-2-acetic acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Methylpyrrole-2-acetic acid. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

Based on the known chemistry of pyrrole derivatives, this compound is susceptible to degradation through several pathways, primarily oxidative degradation and hydrolysis under acidic or basic conditions. The pyrrole ring is prone to oxidation, which can lead to ring-opening products. The acetic acid side chain can also undergo reactions.

Q2: What are the likely degradation products of this compound under oxidative stress?

Under oxidative conditions (e.g., exposure to hydrogen peroxide, atmospheric oxygen, or metabolic enzymes like cytochrome P450), the pyrrole ring is the most likely site of initial attack. This can lead to the formation of epoxide intermediates, which are reactive and can be further hydrolyzed to diols or react with other nucleophiles. Ultimately, oxidative cleavage of the pyrrole ring can occur, leading to the formation of various smaller, more polar molecules. It is hypothesized that oxidation of the pyrrole leads to ring opening.[1]

Q3: How does pH affect the stability of this compound?

Pyrrole derivatives can be unstable in both acidic and alkaline environments. Strong acidic conditions may lead to polymerization or ring-opening, while strong basic conditions can also catalyze degradation of the pyrrole structure. The carboxylic acid group of the acetic acid side chain will be deprotonated at neutral and basic pH, which may influence its reactivity and degradation profile.

Q4: Is this compound sensitive to light?

Yes, pyrrole-containing compounds can be susceptible to photodegradation. Exposure to UV or even visible light can induce photochemical reactions, leading to the formation of degradation products. It is recommended to handle and store solutions of this compound in light-protected containers.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.

  • Possible Cause 1: Oxygen exposure.

    • Troubleshooting: Ensure that all solutions are prepared with degassed solvents and that experiments are conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Possible Cause 2: Light exposure.

    • Troubleshooting: Use amber glassware or wrap experimental containers in aluminum foil. Minimize the exposure of samples to ambient light during preparation and analysis.

  • Possible Cause 3: Inconsistent pH.

    • Troubleshooting: Use well-characterized and stable buffer systems to maintain a consistent pH throughout the experiment. Verify the pH of the solutions before and after the experiment.

Issue 2: Difficulty in identifying degradation products.

  • Possible Cause 1: Low concentration of degradation products.

    • Troubleshooting: Employ forced degradation techniques to generate higher concentrations of degradation products for characterization. This involves subjecting the compound to more aggressive conditions (e.g., higher temperature, higher concentration of stressor) for a shorter period.

  • Possible Cause 2: Co-elution of peaks in chromatography.

    • Troubleshooting: Optimize the chromatographic method. This may include changing the column, mobile phase composition, gradient profile, or pH of the mobile phase. Two-dimensional liquid chromatography (2D-LC) can also be a powerful tool for resolving complex mixtures.

  • Possible Cause 3: Unstable degradation products.

    • Troubleshooting: Analyze the samples immediately after the degradation experiment. If instability is suspected, consider derivatization of the degradation products to form more stable compounds for analysis.

Issue 3: Mass balance issues in degradation studies.

  • Possible Cause 1: Formation of non-UV active or volatile degradation products.

    • Troubleshooting: Use a universal detector such as a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector to detect a wider range of compounds. For volatile products, headspace gas chromatography (GC) may be necessary.

  • Possible Cause 2: Adsorption of the compound or its degradation products to container surfaces.

    • Troubleshooting: Use silanized glassware or polypropylene containers to minimize adsorption. Rinsing the container with a strong solvent after sample collection can help recover adsorbed material.

  • Possible Cause 3: Polymerization.

    • Troubleshooting: Size exclusion chromatography (SEC) can be used to detect the formation of high molecular weight polymers.

Experimental Protocols

Protocol 1: Forced Degradation Study - Oxidative Degradation

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Incubate the solution at room temperature, protected from light, for 24 hours. A control sample with 1 mL of water instead of hydrogen peroxide should be prepared and incubated under the same conditions.

  • Sample Analysis: After incubation, quench any remaining hydrogen peroxide (e.g., with a small amount of sodium sulfite solution). Analyze the stressed and control samples by a stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed and control samples to identify degradation peaks. Use the MS data to propose structures for the degradation products.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and Mass Spectrometry (ESI positive and negative modes).

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Stress ConditionPotential Degradation Product(s)Proposed Structure(s)
Oxidation (H₂O₂) Pyrrole ring-opened products, hydroxylated derivativesSuccinimide derivatives, aldehydes, carboxylic acids
Acid Hydrolysis (HCl) Polymerization products, ring-opened productsOligomers of this compound
Base Hydrolysis (NaOH) Ring-opened productsAmino acids, dicarboxylic acids
Photodegradation (UV light) Dimerization products, photo-oxidized productsCyclobutane dimers, hydroxylated pyrroles

Visualizations

degradation_pathway MPAA This compound Oxidation Oxidative Stress (e.g., H₂O₂, CYP450) MPAA->Oxidation Hydrolysis Hydrolysis (Acidic/Basic) MPAA->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) MPAA->Photodegradation Epoxide Epoxide Intermediate Oxidation->Epoxide Ring Oxidation RingOpening Ring-Opened Products (e.g., Succinimide derivatives) Hydrolysis->RingOpening Ring Cleavage Polymer Polymerization Products Hydrolysis->Polymer Acid-catalyzed PhotoOxidized Photo-oxidized Products Photodegradation->PhotoOxidized Epoxide->RingOpening Hydrolysis

Caption: Plausible degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation Stock Prepare Stock Solution of this compound Stress Apply Stress Conditions (Oxidation, pH, Light, Heat) Stock->Stress Control Prepare Control Sample Stock->Control HPLC HPLC-UV/MS Analysis Stress->HPLC Control->HPLC Compare Compare Stressed vs. Control HPLC->Compare Characterization Characterize Degradation Products Pathway Elucidate Degradation Pathway Characterization->Pathway Compare->Characterization

Caption: Workflow for investigating degradation pathways.

References

avoiding polymerization in pyrrole-based reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This resource is designed to help you navigate the complexities of pyrrole-based reactions and troubleshoot a common challenge: unwanted polymerization. The following guides and FAQs will provide targeted solutions to issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) - Troubleshooting Polymerization

Question 1: My pyrrole reaction is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?

Answer: The formation of a dark, insoluble material is a classic sign of pyrrole polymerization. Pyrrole is highly susceptible to polymerization under certain conditions, primarily through two mechanisms: oxidative polymerization and acid-catalyzed polymerization.[1][2][3]

  • Oxidative Polymerization: Exposure to air (oxygen) and light can initiate the oxidation of pyrrole, forming radical cations that rapidly polymerize.[1][2]

  • Acid-Catalyzed Polymerization: Pyrrole is unstable in the presence of strong acids.[3][4] Protonation of the pyrrole ring increases its reactivity and leads to rapid polymerization.[5][6]

Preventative Measures:

  • Inert Atmosphere: Always conduct your reactions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[7][8]

  • Control of pH: Avoid strongly acidic conditions (pH < 3) which can promote the formation of byproducts and polymers.[5][9] If acidic conditions are necessary, consider using a milder acid or a protecting group strategy.

  • Temperature Control: Lowering the reaction temperature can help to control the reaction rate and minimize the formation of byproducts, including polymers.[1][9]

  • Monomer Purity: Use freshly distilled pyrrole for your reactions. Impurities from oxidation during storage can act as initiators for polymerization.[10] Store purified pyrrole under an inert atmosphere at low temperatures (freezing at -80°C is effective).[7]

Question 2: I am attempting a reaction that requires an electrophilic substitution on the pyrrole ring, but I am observing significant polymer formation. How can I improve the selectivity of my reaction?

Answer: The high reactivity of the pyrrole ring, which makes it an excellent nucleophile, also makes it prone to polymerization, especially in the presence of electrophiles and acidic conditions.[11][12] To enhance the desired reaction pathway and suppress polymerization, consider the following strategies:

  • Use of Protecting Groups: Introducing an electron-withdrawing protecting group on the pyrrole nitrogen can significantly reduce the nucleophilicity of the ring, thereby decreasing its tendency to polymerize.[6][13] Sulfonyl groups, such as tosyl (Ts) or benzenesulfonyl (Bs), are commonly used for this purpose.[6][13]

  • Reaction Conditions:

    • Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of polymerization.[9]

    • Choice of Reagents: Use milder and more selective reagents for electrophilic additions. For example, for nitration, use nitric acid in acetic anhydride instead of stronger nitrating agents.[3] For sulfonation, the pyridine-SO₃ complex is a milder alternative.[3]

Question 3: During the purification of my pyrrole-containing product by silica gel chromatography, I am seeing streaking and the formation of a dark band at the top of the column. What is happening?

Answer: This is a common issue when purifying pyrroles on silica gel. The acidic nature of the silanol groups on the silica surface can catalyze the polymerization of sensitive pyrrole compounds.[8]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel by treating it with a solution of a basic modifier, such as 0.1-1% triethylamine (Et₃N) or pyridine in your eluent.[8]

  • Use an Alternative Stationary Phase: Consider using a more neutral or basic stationary phase, such as alumina, for your chromatography.[8]

  • Workup Procedure: Ensure that all acidic residues from the reaction are thoroughly quenched and removed during the workup before attempting purification. Washing the organic extract with a mild base like sodium bicarbonate solution can be beneficial.[8]

Data Presentation: Controlling Reaction Conditions

The following table summarizes key quantitative parameters that can be adjusted to minimize polymerization in pyrrole-based reactions.

ParameterRecommended Range/ConditionRationale
pH Neutral or weakly acidic (pH > 3)Strongly acidic conditions catalyze polymerization.[5][9]
Temperature Low to moderateLower temperatures slow down the rate of polymerization.[1][9]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative polymerization.[7]
Basic Modifier in Eluent 0.1-1% Triethylamine or PyridineNeutralizes acidic sites on silica gel during chromatography.
Monomer Storage -20°C to -80°C under inert gasMinimizes spontaneous polymerization and oxidation.[7]

Experimental Protocols

Protocol 1: Purification of Pyrrole Monomer by Distillation

Objective: To remove non-volatile impurities and oligomers that can initiate polymerization.

Materials:

  • Crude pyrrole

  • Drying agent (e.g., anhydrous calcium sulfate)

  • Distillation apparatus

  • Vacuum source

  • Receiving flask cooled in an ice bath

Procedure:

  • Add a drying agent to the crude pyrrole and stir for 1-2 hours to remove any residual water.

  • Set up a fractional distillation apparatus. Ensure all glassware is dry.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction that distills at the appropriate boiling point (e.g., 129-131 °C at atmospheric pressure).

  • Collect the purified pyrrole in a flask cooled in an ice bath and blanketed with an inert gas (e.g., nitrogen or argon).

  • Store the purified pyrrole in an amber vial at low temperature under an inert atmosphere.[7][8]

Protocol 2: N-Protection of Pyrrole with a Sulfonyl Group

Objective: To decrease the reactivity of the pyrrole ring and prevent polymerization during subsequent reactions.

Materials:

  • Purified pyrrole

  • Benzenesulfonyl chloride (or p-toluenesulfonyl chloride)

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Carefully add sodium hydride to the THF with stirring.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of purified pyrrole in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of benzenesulfonyl chloride in anhydrous THF.

  • Let the reaction warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Polymerization_Pathways Figure 1: Pathways of Unwanted Pyrrole Polymerization Pyrrole Pyrrole Monomer Radical_Cation Pyrrole Radical Cation Pyrrole->Radical_Cation Oxidants (O₂, FeCl₃) Light Protonated_Pyrrole Protonated Pyrrole Pyrrole->Protonated_Pyrrole Strong Acid (H⁺) Polymer Polypyrrole (Insoluble Polymer) Radical_Cation->Polymer Propagation Protonated_Pyrrole->Polymer Propagation Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Polymerization Start Polymerization Observed? Check_Atmosphere Is reaction under inert atmosphere? Start->Check_Atmosphere Yes Check_pH Is pH strongly acidic? Check_Atmosphere->Check_pH Yes Use_Inert Implement N₂ or Ar atmosphere Check_Atmosphere->Use_Inert No Check_Purity Is pyrrole freshly distilled? Check_pH->Check_Purity No Adjust_pH Adjust to neutral or weakly acidic conditions Check_pH->Adjust_pH Yes Purify_Pyrrole Distill pyrrole before use Check_Purity->Purify_Pyrrole No Consider_Protection Use N-protecting group (e.g., -SO₂R) Check_Purity->Consider_Protection Yes Use_Inert->Check_pH Adjust_pH->Check_Purity Purify_Pyrrole->Consider_Protection End_Success Polymerization Minimized Consider_Protection->End_Success

References

Validation & Comparative

A Comparative Analysis of 1-Methylpyrrole-2-acetic acid and Pyrrole-2-acetic acid Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of 1-methylpyrrole-2-acetic acid and pyrrole-2-acetic acid. While direct comparative studies on the parent compounds are limited in publicly available literature, this document synthesizes findings from research on their structurally related analogs to infer their potential activities and the influence of N-methylation on biological function. The primary focus of this comparison is on anti-inflammatory and antimicrobial properties, areas where derivatives of both compounds have been most extensively studied.

I. Comparative Biological Activities

The methylation of the pyrrole nitrogen at position 1 is a key structural differentiator between this compound and pyrrole-2-acetic acid. This modification can significantly impact a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity.

Anti-inflammatory and Analgesic Activity

Derivatives of both this compound and pyrrole-2-acetic acid have been investigated for their potential as anti-inflammatory and analgesic agents. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.

This compound derivatives have been synthesized and evaluated in various anti-inflammatory models. For instance, 5-aroyl-1-methylpyrrole-2-acetic acids have been explored as anti-inflammatory agents. While some derivatives, such as certain 1-methyl-4-(methylthio)-5-aroylpyrrole-2-acetic acids, exhibited surprisingly low anti-inflammatory activity in rat carrageenan paw edema assays, they demonstrated considerable analgesic potency in mouse phenylquinone writhing tests[1]. This suggests that N-methylation may lead to a divergence in anti-inflammatory and analgesic efficacy.

Pyrrole-2-acetic acid derivatives , on the other hand, are core structures in several non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac.[2] Research has focused on developing pyrrole-based compounds as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibition.[2][3] Studies on various substituted pyrrole derivatives have shown potent in vitro inhibition of COX-2.[3]

Compound/Derivative Class Biological Activity Key Findings Quantitative Data (Example)
5-Aroyl-1-methylpyrrole-2-acetic acid derivativesAnti-inflammatory, AnalgesicLow anti-inflammatory activity but considerable analgesic potency in specific models.[1]p-tolyl substituted analog was 66 times more potent than aspirin in a mouse writhing assay.[1]
Substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates (Pyrrole-2-acetic acid analogs)COX-1/COX-2 InhibitionAcetic acid analogs showed greater activity toward COX-2.[2]Specific compounds (4g, 4h, 4k, and 4l) showed high activity against both COX-2 and COX-1, with IC50 values indicating greater activity compared to celecoxib.[2]
Antimicrobial Activity

The pyrrole scaffold is present in numerous natural and synthetic compounds with a broad spectrum of antimicrobial activities.

This compound itself has not been extensively studied for its antimicrobial properties. However, the methylation of the pyrrole nitrogen is a common feature in some bioactive natural products. For example, pyrrolnitrin, a potent antifungal antibiotic, features a chlorinated phenyl-pyrrole core, but not N-methylation. The influence of N-methylation on the antimicrobial activity of pyrrole-2-acetic acid derivatives remains an area for further investigation.

Pyrrole-2-acetic acid and its derivatives have shown more documented antimicrobial potential. For instance, pyrrole-2-carboxylic acid, a closely related compound, has been identified as a signaling molecule that can inhibit biofilm formation and suppress the virulence of Listeria monocytogenes. Furthermore, 1H-pyrrole-2,5-dicarboxylic acid, isolated from an endophytic fungus, acts as a quorum sensing inhibitor against Pseudomonas aeruginosa and can enhance the efficacy of antibiotics like gentamycin and piperacillin.[4] This suggests that the pyrrole-2-acetic acid scaffold could be a valuable starting point for the development of novel anti-infective agents that target bacterial communication and virulence.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in the context of evaluating the biological activities of pyrrole derivatives.

A. In Vitro COX Inhibition Assay (Fluorometric)

This assay is used to screen for inhibitors of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of a probe by arachidonic acid-derived prostaglandin G2 (PGG2), resulting in a fluorescent product. The inhibition of this reaction is quantified.

Protocol:

  • Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, arachidonic acid, and the test compounds (dissolved in a suitable solvent like DMSO). Reconstitute recombinant human COX-1 or COX-2 enzyme.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, reconstituted enzyme, and the test compound at various concentrations. Include positive (enzyme without inhibitor) and negative (no enzyme) controls.

  • Initiation and Measurement: Initiate the reaction by adding the arachidonic acid substrate. Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a microplate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction from the linear phase of the fluorescence curve. Determine the percentage of inhibition for each concentration of the test compound relative to the positive control. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Workflow for COX Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer setup_plate Set up 96-well plate (Enzyme, Buffer, Compound) prep_buffer->setup_plate prep_enzyme Reconstitute COX Enzyme prep_enzyme->setup_plate prep_compound Prepare Test Compounds prep_compound->setup_plate add_substrate Add Arachidonic Acid setup_plate->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 calc_inhibition->calc_ic50

Caption: Workflow for in vitro COX inhibition screening.

B. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a microplate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Protocol:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent. Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Signaling Pathway of COX-2 in Inflammation

G Inflammatory Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory Stimuli->PLA2 Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins (PGE2) Prostaglandins (PGE2) Arachidonic Acid->Prostaglandins (PGE2) COX-2 COX-2 Cyclooxygenase-2 Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Pyrrole-2-acetic acid derivatives Pyrrole-2-acetic acid derivatives Pyrrole-2-acetic acid derivatives->COX-2

Caption: Inhibition of the COX-2 pathway by pyrrole-2-acetic acid derivatives.

III. Structure-Activity Relationship (SAR) Insights

While a direct SAR comparing this compound and pyrrole-2-acetic acid is not available, general principles from studies on pyrrole derivatives can provide some insights:

  • N-Substitution: The nitrogen atom of the pyrrole ring is a crucial site for modification. In many cases, substitution on the nitrogen with various aryl or alkyl groups can significantly modulate the biological activity. The introduction of a methyl group, as in this compound, increases the lipophilicity of the molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. For some targets, the presence of an N-H bond for hydrogen bonding may be crucial for activity, in which case N-methylation would be detrimental. Conversely, for other targets, a lipophilic interaction at this position might be favorable.

  • Substitution at other positions: The biological activity of pyrrole-2-acetic acid derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. For anti-inflammatory activity, substitution at the 5-position with an aroyl group has been a common strategy. The electronic and steric properties of these substituents play a critical role in determining the potency and selectivity of COX inhibition.

IV. Conclusion

Derivatives of pyrrole-2-acetic acid are well-established as potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors. This scaffold also shows promise in the development of novel antimicrobial agents that target virulence and biofilm formation.

The impact of N-methylation , as seen in This compound derivatives, appears to be context-dependent. While it may reduce anti-inflammatory activity in some cases, it can enhance analgesic properties. The increased lipophilicity due to the methyl group could be leveraged to modulate the pharmacokinetic profile of drug candidates.

Future research should focus on a direct, side-by-side comparison of the biological activities of this compound and pyrrole-2-acetic acid, as well as their corresponding derivatives, to fully elucidate the role of N-methylation and provide a clearer roadmap for the rational design of new drugs based on these versatile pyrrole scaffolds.

References

A Comparative Guide to the Synthesis of Substituted Pyrrole Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the pyrrole acetic acid scaffold is a cornerstone of many biologically active molecules. The strategic choice of a synthetic route to this heterocyclic system can profoundly influence yield, purity, scalability, and the potential for molecular diversity. This guide provides a detailed comparative analysis of the three classical and enduring methods for pyrrole ring formation—the Paal-Knorr, Knorr, and Hantzsch syntheses—as applied to the preparation of substituted pyrrole acetic acids and their ester precursors.

This comparison offers a quantitative overview of their performance, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways to assist chemists in selecting the optimal method for their specific research and development needs.

Performance Comparison of Key Synthesis Routes

The selection of a synthetic strategy is a critical decision in any chemical synthesis campaign. The following table summarizes the typical reaction conditions, yields, advantages, and disadvantages of the Paal-Knorr, Knorr, and Hantzsch syntheses for preparing substituted pyrroles, with a focus on their applicability to pyrrole acetic acid derivatives.

Synthesis MethodTypical SubstratesTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-Toluenesulfonic acid, Lewis acids25 - 10015 min - 24 h>60, often 80-95[1]Simple one-step reaction, generally high yields, readily available starting materials for some targets.[1][2]Preparation of unsymmetrical 1,4-dicarbonyl compounds can be challenging.[2]
Knorr Pyrrole Synthesis α-Amino ketones, β-Dicarbonyl compoundsZinc, Acetic acidRoom Temp. - Reflux1 - 4 h57 - 80[1]Good for accessing polysubstituted pyrroles, α-amino ketones can be generated in situ.[1]α-Amino ketones can be unstable and prone to self-condensation.[1]
Hantzsch Pyrrole Synthesis α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBase (e.g., ammonia, primary amine)Room Temp. - RefluxVariableOften moderate, can be <50[1]High degree of flexibility in substitution patterns, one-pot multi-component reaction.[2]Can be a lower-yielding process compared to Paal-Knorr for specific targets.[2]

Signaling Pathways and Experimental Workflows

Understanding the mechanistic underpinnings and experimental workflows of each synthetic route is crucial for optimization and troubleshooting. The following diagrams illustrate the reaction mechanisms for the Paal-Knorr, Knorr, and Hantzsch syntheses.

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,4-Dicarbonyl Compound hemaminal Hemiaminal dicarbonyl->hemaminal + R-NH2 (Acid Catalyst) amine Primary Amine (R-NH2) amine->hemaminal cyclized_intermediate Cyclized Intermediate hemaminal->cyclized_intermediate Intramolecular Cyclization pyrrole Substituted Pyrrole cyclized_intermediate->pyrrole - H2O

Paal-Knorr Pyrrole Synthesis Mechanism

Knorr_Pyrrole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product amino_ketone α-Amino Ketone enamine Enamine Intermediate amino_ketone->enamine dicarbonyl β-Dicarbonyl Compound dicarbonyl->enamine Condensation cyclized_product Cyclized Product enamine->cyclized_product Intramolecular Cyclization pyrrole Substituted Pyrrole cyclized_product->pyrrole - H2O

Knorr Pyrrole Synthesis Mechanism

Hantzsch_Pyrrole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product haloketone α-Haloketone addition_product Addition Product haloketone->addition_product Nucleophilic Attack ketoester β-Ketoester enamine Enamine ketoester->enamine amine Amine (R-NH2) amine->enamine Condensation enamine->addition_product pyrrole Substituted Pyrrole addition_product->pyrrole Cyclization & -H2O

Hantzsch Pyrrole Synthesis Mechanism

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted pyrroles relevant to the preparation of pyrrole acetic acid derivatives, based on the classical reactions discussed.

Protocol 1: Paal-Knorr Synthesis of N-Substituted Pyrroles

This protocol describes a general procedure for the synthesis of N-substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine, which can be adapted for precursors to pyrrole acetic acids.

Materials:

  • 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione) (1.0 equiv)

  • Primary amine (e.g., amino acid ester hydrochloride) (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (e.g., Acetic Acid, p-Toluenesulfonic acid) (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.1-1.5 equiv) in the chosen solvent.

  • If a catalyst is used, add it to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This classic procedure details the synthesis of a highly functionalized pyrrole, which can be a versatile intermediate for further elaboration into pyrrole acetic acids.

Materials:

  • Ethyl acetoacetate (2.0 equiv)

  • Sodium nitrite (1.0 equiv)

  • Zinc dust (2.0 equiv)

  • Glacial acetic acid

Procedure:

  • Dissolve ethyl acetoacetate (2.0 equiv) in glacial acetic acid in a flask and cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite (1.0 equiv) in water to the cooled mixture to form the oximino derivative. Maintain the temperature between 5-10 °C.

  • After the addition is complete, stir the mixture in the ice bath for 30 minutes and then at room temperature for 1-2 hours.

  • To the well-stirred solution, gradually add zinc dust (2.0 equiv) in portions. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

  • After the addition of zinc is complete, heat the mixture at reflux for 1 hour.

  • Pour the hot mixture into a large volume of water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • The crude product can be recrystallized from ethanol.

Protocol 3: Hantzsch Synthesis of a Substituted Pyrrole-3-carboxylate

This protocol outlines a general procedure for the Hantzsch synthesis, which is particularly useful for preparing pyrroles with a carboxylic acid or ester functionality at the 3-position.

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 equiv)

  • α-Haloketone (e.g., chloroacetone) (1.0 equiv)

  • Ammonia or a primary amine (e.g., aqueous ammonia) (excess)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester (1.0 equiv) and the α-haloketone (1.0 equiv) in ethanol.

  • Add an excess of aqueous ammonia or the primary amine to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

A Spectroscopic Comparison of 1-Methylpyrrole-2-acetic Acid and Its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural and electronic properties of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for 1-methylpyrrole-2-acetic acid and its methyl ester derivative, this compound methyl ester. The following sections present a summary of their key spectroscopic features, detailed experimental protocols for their characterization, and a discussion of their potential roles in cellular signaling pathways.

Spectroscopic Data Comparison

The structural differences between this compound and its methyl ester are clearly reflected in their spectroscopic data. The presence of a carboxylic acid group versus a methyl ester group leads to distinct signals in NMR and IR spectroscopy.

Spectroscopic DataThis compoundThis compound methyl ester
Molecular Formula C₇H₉NO₂[1]C₈H₁₁NO₂[2][3][4][5]
Molecular Weight 139.15 g/mol [1]153.18 g/mol [2][3][4][5]
¹H NMR (ppm) Data not availableData not available
¹³C NMR (ppm) Data not availableData not available
IR (cm⁻¹) Data not availableCharacteristic C=O stretch of ester
Mass Spec (m/z) Data not availableMolecular ion peak at 153.18[2][3][4][5]

Experimental Protocols

The synthesis and spectroscopic analysis of these compounds follow standard organic chemistry procedures.

Synthesis of this compound methyl ester

A common method for the synthesis of this compound methyl ester involves the reaction of methyl 1-methylpyrrole-2-glyoxylate with hydrogen sulfide in pyridine. The mixture is heated in a sealed autoclave, followed by purification via distillation to yield the final product.[6]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples for ¹H and ¹³C NMR spectroscopy are typically prepared by dissolving the compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H NMR). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be prepared as KBr pellets, while liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source coupled to a mass analyzer. The compound is introduced into the ion source, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of this compound derivatives can be visualized as follows:

experimental_workflow start Starting Materials (e.g., Methyl 1-methylpyrrole-2-glyoxylate) synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification product Final Product (1-Methylpyrrole-2-acetic acid derivative) purification->product analysis Spectroscopic Analysis product->analysis nmr NMR (¹H, ¹³C) analysis->nmr ir IR analysis->ir ms Mass Spectrometry analysis->ms data Data Interpretation and Comparison nmr->data ir->data ms->data

A generalized workflow for the synthesis and spectroscopic characterization of pyrrole derivatives.

Role in Signaling Pathways

Pyrrole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While the specific signaling pathways modulated by this compound and its derivatives are not extensively documented, related pyrrole-containing compounds have been shown to interact with various cellular signaling cascades, particularly in the context of cancer.

For instance, some pyrrole derivatives have been identified as inhibitors of the Hedgehog signaling pathway , a crucial pathway in embryonic development and tumorigenesis. Others have demonstrated inhibitory effects on the MAPK/ERK pathway , which is frequently dysregulated in various cancers. The pyrrole scaffold serves as a versatile template for the design of kinase inhibitors and modulators of protein-protein interactions within these pathways. Further investigation is required to elucidate the specific molecular targets and mechanisms of action of this compound and its derivatives.

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could potentially be modulated by pyrrole derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor pyrrole Pyrrole Derivative (Potential Inhibitor) pyrrole->raf gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression ligand Growth Factor ligand->receptor

A potential mechanism of action for a pyrrole derivative in a kinase signaling pathway.

References

Comparative Guide to Analytical Methods for the Quantification of 1-Methylpyrrole-2-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 1-Methylpyrrole-2-acetic acid. The focus is on providing researchers, scientists, and drug development professionals with a practical comparison of common analytical techniques, including supporting experimental data and detailed protocols.

Introduction

This compound is a molecule of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. The primary analytical method identified for this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection.[1] This guide will detail a standard RP-HPLC-UV method and also present a comparative overview of a potential alternative, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity and selectivity.

While a specific, publicly available, fully validated method report for this compound with comprehensive quantitative data is not readily found, this guide is built upon established principles of analytical method validation for similar small molecules and pyrrole derivatives.[2][3] The presented quantitative data is representative and serves to illustrate the expected performance of these analytical methods.

Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a robust and widely accessible technique suitable for the routine analysis of this compound.[1]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid. For mass spectrometry compatibility, 0.1% formic acid can be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 220-280 nm). For this guide, we will assume a λmax of 245 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

2. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 MeCN:water) to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Validation Parameters (Representative Data)

The following table summarizes the typical performance characteristics of a validated RP-HPLC-UV method for this compound.

Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (R²) ≥ 0.9950.9992
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 3.0%1.25%
Limit of Detection (LOD) (µg/mL) -0.3
Limit of Quantitation (LOQ) (µg/mL) -1.0
Specificity No interference at the retention time of the analytePeak purity > 99.5%
Robustness % RSD ≤ 5.0% for changes in method parametersPassed

Diagram: RP-HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis stock Stock Solution (1 mg/mL) cal_standards Calibration Standards (1-100 µg/mL) stock->cal_standards autosampler Autosampler Injection (10 µL) cal_standards->autosampler sample_prep Sample Preparation (Dissolution & Filtration) sample_prep->autosampler hplc_column RP-HPLC Column (Newcrom R1) autosampler->hplc_column uv_detector UV Detector (λ = 245 nm) hplc_column->uv_detector chromatogram Chromatogram Generation uv_detector->chromatogram integration Peak Integration & Quantification chromatogram->integration validation Validation Parameter Calculation integration->validation

Caption: Workflow for the quantitative analysis of this compound by RP-HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices, an LC-MS/MS method is a superior alternative.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions:

    • Analyte (this compound): Precursor ion [M-H]⁻ → Product ion (determined by infusion and fragmentation studies).

    • Internal Standard (IS): A structurally similar molecule, ideally a stable isotope-labeled version of the analyte.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

3. Standard and Sample Preparation:

  • Stock and Calibration Standards: Prepared similarly to the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL). An internal standard is added to all standards and samples.

  • Sample Preparation (e.g., for Plasma): Protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove matrix components. The supernatant or eluate is then evaporated and reconstituted in the mobile phase.

Data Presentation: Comparative Validation Parameters (Representative Data)

The following table compares the expected performance of the LC-MS/MS method with the RP-HPLC-UV method.

Validation ParameterRP-HPLC-UV (Representative)LC-MS/MS (Representative)
Linearity (R²) 0.9992> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 99.5% - 101.2%98.5% - 101.8%
Precision (% RSD)
- Repeatability0.85%< 5%
- Intermediate Precision1.25%< 8%
LOD 0.3 µg/mL~0.03 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL
Specificity High (Peak Purity)Very High (MRM)
Matrix Effect Not typically assessedShould be evaluated and minimized

Diagram: LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis stock_is Stock & IS Solutions cal_standards Calibration Standards (0.1-100 ng/mL) stock_is->cal_standards uhplc_injection UHPLC Injection (5 µL) cal_standards->uhplc_injection sample_prep Sample Preparation (e.g., Protein Precipitation) sample_prep->uhplc_injection c18_column C18 Column uhplc_injection->c18_column esi_source ESI Source (Negative Mode) c18_column->esi_source mass_spec Tandem Mass Spectrometer (MRM Mode) esi_source->mass_spec data_acquisition Data Acquisition mass_spec->data_acquisition peak_integration Peak Area Ratio Integration (Analyte/IS) data_acquisition->peak_integration quantification Quantification & Validation peak_integration->quantification

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

Conclusion

The choice between RP-HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study.

  • RP-HPLC-UV is a cost-effective and reliable method suitable for routine quality control and analysis of formulations where the concentration of the analyte is relatively high.

  • LC-MS/MS is the preferred method for bioanalytical studies (e.g., in plasma or tissue) due to its superior sensitivity and selectivity, which allow for the quantification of low concentrations of the analyte in complex matrices.

Both methods, when properly validated, can provide accurate and precise data for this compound. The detailed protocols and representative data in this guide should serve as a valuable resource for researchers in the selection and implementation of the most appropriate analytical method for their needs.

References

In Vitro Activity of N-Alkylated Pyrrole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biological activities of various N-alkylated pyrrole compounds, supported by experimental data from recent scientific literature. The data is presented to facilitate easy comparison of the performance of these compounds and to provide detailed methodologies for the key experiments cited.

Anticancer Activity

N-alkylated pyrrole derivatives have demonstrated significant potential as anticancer agents. Their efficacy is often evaluated by their ability to inhibit the growth of various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency. Lower IC50 values indicate greater potency.

Comparative Anticancer Activity of N-Alkylated Pyrrole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidine derivative 1a A549 (Lung Carcinoma)0.35[1]
Pyrrolo[2,3-d]pyrimidine derivative 1b PC-3 (Prostate Cancer)1.04[1]
Pyrrolo[2,3-d]pyrimidine derivative 1c A549 (Lung Carcinoma)1.48[1]
Pyrrolo[2,3-d]pyrimidine derivative 1d A549 (Lung Carcinoma)1.56[1]
Pyrrolo[2,3-b]pyrrole derivative 2 MCF-7 (Breast Cancer)3.81 times more active than Erlotinib[2]
Pyrrolo[2,3-b]pyrrole derivative 2 HCT-116 (Colon Carcinoma)2.90 times more active than Erlotinib[2]
Pyrrolo[2,3-b]pyrrole derivative 2 A549 (Lung Carcinoma)2.39 times more active than Erlotinib[2]
Isatin-pyrrole derivative 6 HepG2 (Liver Cancer)0.47[3]
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide 3h T47D (Breast Cancer)2.4[4]

Antimicrobial Activity

N-alkylated pyrroles have also been investigated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the primary metric used to quantify their antimicrobial efficacy, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Comparative Antimicrobial Activity of N-Alkylated Pyrrole Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-arylpyrrole Vb MRSA4[5]
N-arylpyrrole Vc MRSA4[5]
N-arylpyrrole Ve MRSA4[5]
N-arylpyrrole Vc E. coli-[5]
N-arylpyrrole Vc K. pneumoniae-[5]
N-arylpyrrole Vc A. baumannii-[5]
N-arylpyrrole Vc M. phlei8[5]
Pyrrolo[2,3-b]pyrrole derivative 2 Pseudomonas aeruginosa50[2]
Pyrrolo[2,3-b]pyrrole derivative 3 Staphylococcus aureusComparable to Ciprofloxacin[2]
Pyrrolo[2,3-b]pyrrole derivative 2 Candida albicans~25% of Clotrimazole MIC[2]
Pyrrole-2-carboxamide derivativesGram-positive and Gram-negative bacteria1.05 - 12.01[6]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the N-alkylated pyrrole compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[9][10]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[7][9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]

Principle: This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after incubation.[11][13]

Procedure:

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the N-alkylated pyrrole compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.[11][14]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[11] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial or fungal suspension.[11] Control wells, including a growth control (no antimicrobial agent) and a sterility control (no inoculum), are also included.[11]

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).[15]

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[13]

Visualizations

Anticancer Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

Many N-alkylated pyrrole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[16][17] This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[18]

anticancer_pathway cluster_membrane Cell Membrane RTK EGFR / VEGFR (Receptor Tyrosine Kinase) P_RTK Phosphorylated RTK (Active) Pyrrole N-Alkylated Pyrrole Compound Pyrrole->RTK Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_RTK->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Downstream->Block Apoptosis Apoptosis Block->Apoptosis Inhibition

Caption: Inhibition of RTK signaling by N-alkylated pyrroles, leading to decreased proliferation and increased apoptosis.

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps involved in determining the cytotoxicity of N-alkylated pyrrole compounds using the MTT assay.

mtt_workflow node1 Seed cancer cells in 96-well plate node2 Treat cells with N-alkylated pyrrole compounds node1->node2 node3 Incubate for 24-72 hours node2->node3 node4 Add MTT reagent node3->node4 node5 Incubate for 2-4 hours (Formazan formation) node4->node5 node6 Solubilize formazan crystals (e.g., with DMSO) node5->node6 node7 Measure absorbance at 570 nm node6->node7 node8 Calculate % cell viability and IC50 value node7->node8

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Antibacterial Mechanism of Action: DNA Gyrase Inhibition

Some pyrrole-containing compounds exhibit antibacterial activity by targeting DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.

antibacterial_pathway Pyrrole N-Alkylated Pyrrole Compound DNAGyrase Bacterial DNA Gyrase Pyrrole->DNAGyrase Inhibition DNA_Replication DNA Replication & Supercoiling Management DNAGyrase->DNA_Replication Catalyzes Cell_Death Bacterial Cell Death DNAGyrase->Cell_Death Inhibition leads to Bacterial_Growth Bacterial Cell Growth & Division DNA_Replication->Bacterial_Growth Enables

Caption: Inhibition of bacterial DNA gyrase by N-alkylated pyrroles, leading to bacterial cell death.

References

The Structure-Activity Relationship of 1-Methylpyrrole-2-acetic Acid Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of 1-Methylpyrrole-2-acetic acid analogs is pivotal in the quest for more potent and selective anti-inflammatory and analgesic agents. This guide provides a comprehensive comparison of these analogs, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

The anti-inflammatory and analgesic properties of this compound and its derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes are key to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) function through this mechanism. Research into the SAR of this compound analogs aims to optimize their efficacy and selectivity, particularly for the COX-2 isozyme, to minimize the gastrointestinal side effects associated with non-selective COX inhibition.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of 1,5-diarylpyrrole-3-acetic acid esters, which are analogs of this compound. The data highlights how substitutions on the aryl rings influence potency and selectivity.

CompoundR1R2R3COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1a 4-FHCH3>1000.010>10000
1b 4-FHC2H5>1000.020>5000
1c 4-FHn-C3H7>1000.026>3846
1d 3-FHC2H5>1000.010>10000
2a 4-F2-CH3C2H51.50.015100
2b 4-F3-CH3C2H52.30.021110
Celecoxib ---150.04375

Data adapted from a study on 1,5-diarylpyrrole-3-acetic esters. The parent structure for these analogs features a 1,5-diarylpyrrole core with an acetic ester at the 3-position. R1 and R2 represent substituents on the N-1 phenyl ring, and R3 is the alkyl group of the ester.

From this data, it is evident that substitutions on the N-1 phenyl ring significantly impact COX-2 selectivity. For instance, compounds with a fluorine at the para- or meta-position of the N-1 phenyl ring (1a, 1b, 1c, 1d) exhibit high selectivity for COX-2.[1] The introduction of a methyl group on the N-1 phenyl ring (2a, 2b) reduces this selectivity.

Key Signaling Pathway: Cyclooxygenase (COX) Pathway

The primary mechanism of action for this compound analogs involves the inhibition of the COX pathway. This pathway is central to the inflammatory response.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Analogs 1-Methylpyrrole-2-acetic acid analogs Analogs->COX_Enzymes Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of its analogs.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the structure-activity relationship of this compound analogs.

In Vitro COX Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Analogs 1. Prepare 10X solutions of test analogs in DMSO. Prep_Enzyme 2. Reconstitute COX-1/COX-2 enzyme. Prep_Analogs->Prep_Enzyme Prep_Substrate 3. Prepare arachidonic acid substrate solution. Prep_Enzyme->Prep_Substrate Add_Components 4. Add assay buffer, COX enzyme, and test analog to wells. Incubate 5. Incubate at room temperature. Add_Components->Incubate Add_Substrate 6. Initiate reaction by adding arachidonic acid. Incubate->Add_Substrate Measure 7. Measure fluorescence (Ex/Em = 535/587 nm) kinetically. Add_Substrate->Measure Calculate_Slope 8. Calculate the reaction rate (slope). Calculate_Inhibition 9. Determine % inhibition relative to control. Calculate_Slope->Calculate_Inhibition Calculate_IC50 10. Calculate IC50 value. Calculate_Inhibition->Calculate_IC50

Caption: Workflow for the in vitro fluorometric COX inhibition assay.

Methodology:

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then diluted to the desired concentrations in assay buffer.

  • Reaction Setup: In a 96-well plate, the reaction mixture containing assay buffer, a fluorometric probe, and either COX-1 or COX-2 enzyme is added to each well. Subsequently, the test compound or vehicle control is added.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Measurement: The fluorescence is measured kinetically over a period of 5-10 minutes using a microplate reader (excitation/emission ≈ 535/587 nm).

  • Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the vehicle control. IC50 values are then determined from the dose-response curves.

In Vivo Anti-Inflammatory Activity: Rat Carrageenan-Induced Paw Edema

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized for at least one week before the experiment.

  • Compound Administration: Test compounds are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The degree of paw edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

In Vivo Analgesic Activity: Mouse Acetic Acid-Induced Writhing Test

This model is used to evaluate the peripheral analgesic activity of a compound.

Writhing_Test_Workflow cluster_prep Preparation cluster_induction Induction and Observation cluster_analysis Data Analysis Acclimatize 1. Acclimatize mice to the experimental environment. Administer_Compound 2. Administer test compound or vehicle control (p.o. or i.p.). Acclimatize->Administer_Compound Inject_Acetic_Acid 3. Inject 0.6% acetic acid solution intraperitoneally (i.p.). Observe_Writhing 4. Observe and count the number of writhes for 20-30 minutes. Inject_Acetic_Acid->Observe_Writhing Calculate_Mean 5. Calculate the mean number of writhes for each group. Calculate_Inhibition 6. Determine the percentage of inhibition of writhing. Calculate_Mean->Calculate_Inhibition

Caption: Workflow for the mouse acetic acid-induced writhing test.

Methodology:

  • Animal Acclimatization: Male Swiss albino mice (20-25 g) are used.

  • Compound Administration: The test compound is administered orally or intraperitoneally 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A solution of 0.6% acetic acid is injected intraperitoneally.

  • Observation: Immediately after the injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20-30 minutes.

  • Data Analysis: The analgesic effect is expressed as the percentage of inhibition of writhing in the treated group compared to the vehicle control group.

References

A Comparative Analysis of 1-Methylpyrrole-2-acetic acid and its Methyl Ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 1-Methylpyrrole-2-acetic acid and its corresponding methyl ester, methyl 1-methylpyrrole-2-acetate. The following sections will delve into their physicochemical properties, synthesis, reactivity, and potential biological activities, supported by experimental data and protocols to assist researchers, scientists, and drug development professionals in their work with these compounds.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of this compound and its methyl ester is crucial for their application in research and development. The key differences in their properties, such as polarity and boiling point, are primarily attributed to the presence of a carboxylic acid group versus a methyl ester group.

PropertyThis compoundMethyl 1-methylpyrrole-2-acetate
Molecular Formula C₇H₉NO₂C₈H₁₁NO₂
Molecular Weight 139.15 g/mol [1][2]153.18 g/mol [3][4][5][6]
Appearance SolidLight yellow to brown clear liquid[3][5]
Melting Point 113 °C[1]Not applicable
Boiling Point 282.9±15.0 °C (Predicted)[1]80-85 °C @ 2 mmHg[3]
Density 1.14±0.1 g/cm³[1]1.064 - 1.09 g/mL at 25 °C[3][4]
pKa 4.48±0.10[1]Not applicable
Solubility Soluble in organic solventsSoluble in water (3742 mg/L @ 25 °C est.) and organic solvents[4]

Synthesis and Interconversion: Experimental Protocols

The synthesis of these two compounds is intrinsically linked, as the carboxylic acid can be readily derived from its ester through hydrolysis.

Synthesis of Methyl 1-methylpyrrole-2-acetate

A common method for the synthesis of methyl 1-methylpyrrole-2-acetate involves the reduction of methyl 1-methylpyrrole-2-glyoxylate.

Experimental Protocol:

  • A solution of 50g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is cooled to -78°C.[7]

  • 64g of hydrogen sulfide is added to the cooled solution.[7]

  • The mixture is sealed in a stirred autoclave and heated to 63°C, with the pressure rising to approximately 130 p.s.i.[7]

  • After 27 hours, the hydrogen sulfide is removed using a nitrogen stream, and the solution is decanted from the precipitated sulfur.[7]

  • Pyridine is distilled off at 20 mm Hg.[7]

  • The resulting residue is distilled at 0.03 mm Hg, with the product, oily methyl 1-methylpyrrole-2-acetate, collected at 68-70°C, yielding approximately 39.2g (86% yield).[7]

Conversion of Methyl 1-methylpyrrole-2-acetate to this compound (Hydrolysis)

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a standard procedure in organic synthesis.

Experimental Protocol (General Procedure):

  • Methyl 1-methylpyrrole-2-acetate is dissolved in a suitable solvent mixture, such as methanol and water.

  • An excess of a base, typically sodium hydroxide or potassium hydroxide, is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated to reflux to ensure complete hydrolysis.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the methanol is removed under reduced pressure.

  • The aqueous solution is acidified with a strong acid, such as hydrochloric acid, until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • The solid this compound is collected by filtration, washed with cold water, and dried.

G Ester Hydrolysis Workflow cluster_0 Reaction Setup cluster_1 Workup Ester Methyl 1-methylpyrrole-2-acetate Reaction Hydrolysis (Stirring/Heating) Ester->Reaction Solvent Methanol/Water Solvent->Reaction Base NaOH or KOH Base->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Filtration Filtration Acidification->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Caption: Workflow for the hydrolysis of methyl 1-methylpyrrole-2-acetate.

Comparative Reactivity

The difference in the functional group, a carboxylic acid versus a methyl ester, dictates the reactivity of these two molecules.

  • This compound: The carboxylic acid moiety is acidic and can donate a proton. It can participate in reactions typical of carboxylic acids, such as salt formation with bases, conversion to acid chlorides, amides, and other esters. The presence of the lone pair on the nitrogen of the pyrrole ring makes the aromatic ring electron-rich and susceptible to electrophilic substitution.

  • Methyl 1-methylpyrrole-2-acetate: The methyl ester is less reactive than the carboxylic acid. It can undergo hydrolysis to the carboxylic acid under acidic or basic conditions. It can also be converted to other esters via transesterification or to amides by reaction with amines. Similar to the acid, the pyrrole ring is activated towards electrophilic substitution.

Potential Biological Activities and Signaling Pathways

The key difference in their biological profile is likely to be their ability to cross cell membranes and interact with biological targets.

  • This compound: As a charged species at physiological pH, it may have lower membrane permeability compared to its ester counterpart. However, the carboxylic acid group can form strong hydrogen bonds and ionic interactions with biological targets, potentially leading to higher potency for certain enzymes or receptors.

  • Methyl 1-methylpyrrole-2-acetate: Being more lipophilic, the methyl ester is expected to have better cell membrane permeability, which could lead to higher intracellular concentrations. It can act as a prodrug, being hydrolyzed by intracellular esterases to release the active carboxylic acid. This strategy is often employed in drug design to improve the bioavailability of acidic drugs.

Many pyrrole-containing drugs are known to target specific enzymes or signaling pathways. For instance, some pyrrole derivatives act as inhibitors of kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival.

G Hypothetical Signaling Pathway cluster_0 Cellular Processes Compound This compound (Active Form) Kinase Kinase Compound->Kinase Inhibition Ester Methyl 1-methylpyrrole-2-acetate (Prodrug) Ester->Compound Esterase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Apoptosis, Growth Arrest) Downstream->Response

Caption: Hypothetical signaling pathway for this compound.

This diagram illustrates a potential mechanism where the methyl ester acts as a prodrug, is converted to the active carboxylic acid, which then inhibits a kinase, leading to a downstream cellular response. This is a generalized pathway, and the actual target and mechanism for these specific compounds would require dedicated experimental investigation.

Conclusion

This compound and its methyl ester are closely related compounds with distinct physicochemical properties and reactivities that influence their potential applications. The methyl ester, with its higher lipophilicity, may serve as a valuable prodrug to enhance the cellular uptake of the biologically active carboxylic acid. The choice between the two compounds will depend on the specific requirements of the research or drug development project, such as the desired solubility, reactivity, and pharmacokinetic profile. Further experimental studies are warranted to fully elucidate and compare their biological activities and to identify their specific molecular targets.

References

A Comparative Analysis of the Biological Efficacy of Pyrrole-Containing Compounds and Other Heterocycles as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of various heterocyclic compounds as anti-inflammatory agents, with a particular focus on pyrrole acetic acid derivatives and their inhibition of cyclooxygenase (COX) enzymes. While specific quantitative data for 1-Methylpyrrole-2-acetic acid was not available in the reviewed literature, this guide presents data for structurally related compounds to offer valuable insights for researchers in drug discovery and development.

Data Summary: COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activities of several pyrrole derivatives and other heterocyclic compounds against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/Derivative ClassCompound Name/CodeTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrrole Acetic Acids & Derivatives
1,5-Diarylpyrrol-3-acetic Ester (1d)COX-20.010-[1]
Pyrrole Carboxylic Acid (4k)COX-2> Celecoxib-[2]
Pyrrole Carboxylic Acid (4h)COX-1> Celecoxib-[2]
Phenylsulfonyl Hydrazide (7d)PGE20.06-[3]
Fused Pyrrole Derivatives
Pyrrolo[3,4-c]pyridine-1,3(2H)-dione (A)COX-1< Meloxicam-[4]
Pyrrolo[3,4-c]pyridine-1,3(2H)-dione (E)COX-2> Meloxicam-[4]
Pyrrolopyridine Carbonitrile (3l)COX-2--[5]
Other Heterocyclic Compounds
Indole Derivative (Indomethacin)COX-1 & COX-2--[6]
Quinazolinone DerivativeCOX-2< 1-[7]
Thiazole Derivative (5u)COX-21.7972.73[6]
Thiazole Derivative (5s)COX-22.5165.75[6]
Reference Compounds
CelecoxibCOX-20.0662.9[1][8]
IbuprofenCOX-1 & COX-2--[6]
MeloxicamCOX-2 > COX-1--[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of drug discovery for these anti-inflammatory agents, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

experimental_workflow cluster_discovery Discovery & Design cluster_screening Preclinical Evaluation cluster_development Lead Optimization start Target Identification (e.g., COX-2) design Compound Design & Virtual Screening start->design synthesis Chemical Synthesis design->synthesis in_vitro In Vitro Assays (COX Inhibition) synthesis->in_vitro in_vivo In Vivo Models (Carrageenan-induced Edema) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) in_vitro->sar lead_opt Lead Optimization in_vivo->lead_opt sar->design Feedback admet ADMET Studies lead_opt->admet admet->design Refinement

Caption: General experimental workflow for the discovery and development of novel anti-inflammatory agents.

cox2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) receptor Cell Surface Receptors stimuli->receptor signaling Signal Transduction Cascades (e.g., MAPK, NF-κB) receptor->signaling transcription Transcription Factors Activation signaling->transcription pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Releases cox2_enzyme COX-2 Enzyme prostaglandins Prostaglandins cox2_enzyme->prostaglandins Catalyzes cox2_gene COX-2 Gene Expression transcription->cox2_gene cox2_gene->cox2_enzyme Translation inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Pyrrole Derivatives & Other Heterocycles (COX-2 Inhibitors) inhibitor->cox2_enzyme Inhibits

Caption: Simplified signaling pathway of COX-2-mediated inflammation and its inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of anti-inflammatory agents.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting the COX-1 and COX-2 isoforms.

  • Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

  • Materials:

    • COX-1 and COX-2 enzymes (ovine or human recombinant)

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • TMPD (chromogenic substrate)

    • Test compounds and reference inhibitors (e.g., Celecoxib, Ibuprofen)

    • Assay buffer (e.g., Tris-HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • The reaction mixture is prepared in a 96-well plate containing assay buffer, heme, and the COX enzyme.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations.

    • The plate is incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • The reaction is initiated by adding arachidonic acid and TMPD.

    • The absorbance is measured kinetically at 595 nm for a set period (e.g., 5 minutes).

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.

  • Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Materials:

    • Wistar rats or Swiss albino mice

    • Carrageenan solution (e.g., 1% w/v in saline)

    • Test compounds and reference drug (e.g., Indomethacin, Diclofenac)

    • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

    • Pletysmometer or digital calipers to measure paw volume/thickness

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume or thickness of the right hind paw of each animal is measured.

    • The test compound or reference drug is administered orally or intraperitoneally at a specific dose. The control group receives only the vehicle.

    • After a set period (e.g., 1 hour), 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

    • The paw volume or thickness is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This is a common screening method for assessing the analgesic activity of compounds.

  • Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing) in mice, which is a response to pain. The reduction in the number of writhes by a test compound indicates its analgesic effect.

  • Materials:

    • Swiss albino mice

    • Acetic acid solution (e.g., 0.6% v/v in saline)

    • Test compounds and reference analgesic (e.g., Aspirin)

    • Vehicle for compound administration

  • Procedure:

    • Mice are divided into groups, including a control group and groups for the test compounds and the reference drug.

    • The test compound or reference drug is administered orally or intraperitoneally. The control group receives the vehicle.

    • After a specific time (e.g., 30 minutes), each mouse is injected intraperitoneally with the acetic acid solution.

    • Immediately after the injection, each mouse is placed in an individual observation cage.

    • The number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) is counted for a set period (e.g., 20 minutes).

    • The percentage of protection (analgesic activity) is calculated using the formula: % Protection = [(Mean number of writhes in control group - Number of writhes in treated group) / Mean number of writhes in control group] x 100

Conclusion

The exploration of heterocyclic compounds, particularly those containing a pyrrole scaffold, continues to be a fertile ground for the discovery of novel anti-inflammatory agents. The data presented in this guide highlights the potential of various pyrrole derivatives as potent and selective COX-2 inhibitors. While direct comparative data for this compound remains to be elucidated, the strong performance of other pyrrole acetic acid derivatives underscores the importance of this chemical class in the development of future anti-inflammatory therapeutics. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to design and evaluate new chemical entities in this promising area.

References

Navigating the Specificity of 1-Methylpyrrole-2-acetic acid: A Review of Cross-Reactivity Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of specific cross-reactivity studies for 1-Methylpyrrole-2-acetic acid in the context of immunoassays or other ligand-binding assays. While this particular compound is utilized as a building block in the synthesis of various pharmaceuticals, dedicated research into its potential for cross-reacting with structurally similar molecules in analytical tests appears to be limited.

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is crucial for the accurate interpretation of experimental data and for ensuring the specificity of analytical methods. In the absence of direct studies on this compound, a comparative analysis must be extrapolated from data on structurally related compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) that feature a pyrrole core.

Potential for Cross-Reactivity with Structurally Similar NSAIDs

Several NSAIDs share a pyrrole-acetic acid scaffold, making them relevant for a theoretical comparison. These include:

  • Tolmetin: Chemically known as [1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid, tolmetin is structurally similar to this compound. Immunoassays developed for tolmetin would likely be tested for cross-reactivity against its own metabolites and other pyrrole-containing compounds.

  • Zomepirac: This compound, with the chemical name 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid, also bears a strong structural resemblance. Studies on zomepirac's metabolism have identified several derivatives, and it is plausible that immunoassays for zomepirac would assess cross-reactivity with these metabolites.[1]

Hypothetical Experimental Workflow for Assessing Cross-Reactivity

To address the current data gap, a hypothetical experimental workflow for determining the cross-reactivity of this compound is presented below. This workflow is based on standard immunoassay development and validation protocols.

experimental_workflow cluster_antibody_development Antibody Development cluster_immunoassay_development Immunoassay Development cluster_cross_reactivity_testing Cross-Reactivity Testing conjugation Conjugation of 1-MPA to Carrier Protein immunization Immunization of Host Animal conjugation->immunization Immunogen screening Screening for Specific Antibodies immunization->screening Sera assay_optimization Assay Optimization (e.g., ELISA) screening->assay_optimization Monoclonal or Polyclonal Abs standard_curve Generation of Standard Curve assay_optimization->standard_curve cross_reactivity_assay Cross-Reactivity Immunoassay standard_curve->cross_reactivity_assay compound_selection Selection of Structurally Related Compounds compound_selection->cross_reactivity_assay data_analysis Data Analysis & Calculation of %CR cross_reactivity_assay->data_analysis

Figure 1. A hypothetical workflow for the development of an immunoassay and subsequent cross-reactivity testing for this compound (1-MPA).

Detailed Experimental Protocols

Should a research initiative be undertaken to determine the cross-reactivity of this compound, the following experimental protocols would be fundamental:

Hapten-Carrier Conjugation and Antibody Production
  • Objective: To produce antibodies that specifically recognize this compound.

  • Protocol:

    • Activate the carboxyl group of this compound using a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    • Conjugate the activated hapten to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening).

    • Immunize a suitable host animal (e.g., rabbit or mouse) with the KLH-conjugate emulsified in an adjuvant.

    • Collect antisera and screen for antibody titer and specificity using an indirect ELISA coated with the BSA-conjugate.

    • For monoclonal antibodies, perform hybridoma technology following standard procedures.

Competitive ELISA for Cross-Reactivity Assessment
  • Objective: To quantify the cross-reactivity of selected compounds with the developed antibody.

  • Protocol:

    • Coat a 96-well microtiter plate with the this compound-BSA conjugate.

    • Prepare a series of dilutions for this compound (as the standard) and the test compounds (e.g., tolmetin, zomepirac, and their metabolites).

    • In separate tubes, pre-incubate the diluted standard or test compounds with a fixed concentration of the anti-1-Methylpyrrole-2-acetic acid antibody.

    • Add the pre-incubated mixtures to the coated plate and incubate.

    • Wash the plate to remove unbound reagents.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

    • Determine the percent cross-reactivity (%CR) using the formula: %CR = (IC50 of this compound / IC50 of test compound) x 100

Data Presentation: A Template for Future Studies

While no quantitative data currently exists for this compound, any future studies should present their findings in a clear and comparative format. The following table serves as a template for how such data could be structured.

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
This compoundC₇H₉NO₂Value100
TolmetinC₁₅H₁₅NO₃ValueValue
ZomepiracC₁₅H₁₄ClNO₃ValueValue
Metabolite of TolmetinFormulaValueValue
Metabolite of ZomepiracFormulaValueValue

Logical Relationship Diagram

The relationship between a target analyte, its corresponding antibody, and a cross-reacting compound in a competitive immunoassay can be visualized as follows:

logical_relationship Target_Analyte 1-Methylpyrrole- 2-acetic acid Antibody Anti-1-MPA Antibody Target_Analyte->Antibody High Affinity Binding Signal Assay Signal Antibody->Signal Generates Cross_Reactant Structurally Similar Compound Cross_Reactant->Antibody Lower Affinity Binding (Competes)

Figure 2. The competitive binding principle in an immunoassay for this compound.

References

Benchmarking 1-Methylpyrrole-2-acetic acid Performance in Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 1-Methylpyrrole-2-acetic acid, the core chemical scaffold of the non-steroidal anti-inflammatory drug (NSAID) Tolmetin, against other common NSAIDs. The data presented herein is intended to assist researchers and drug development professionals in evaluating its efficacy and selectivity as a cyclooxygenase (COX) inhibitor.

Introduction to this compound (as Tolmetin)

This compound is the foundational structure of Tolmetin, a non-selective inhibitor of cyclooxygenase (COX) enzymes.[1][2] Tolmetin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting prostaglandin synthesis.[2][3][4] It is structurally related to other pyrrole-based NSAIDs such as Ketorolac and Zomepirac. This guide focuses on the performance of Tolmetin as a representative of the this compound scaffold in COX inhibition assays.

Performance in Cyclooxygenase (COX) Inhibition Assays

The primary mechanism of action for NSAIDs, including Tolmetin, is the inhibition of COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, while COX-2 is induced during inflammation.[5] The relative inhibition of these two isoforms (selectivity) is a critical factor in the therapeutic profile and side-effect risk of an NSAID.

Comparative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Tolmetin and other common NSAIDs against human COX-1 and COX-2. Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Tolmetin 0.35 [2][3][6]0.82 [2][3][6]0.43
Celecoxib15[7]0.04[7]375[7]
Diclofenac0.076[1]0.026[1]2.9[1]
Ibuprofen12[1]80[1]0.15[1]
Naproxen2.54.80.52
Indomethacin0.018[4][8]0.026[4][8]0.69
Ketorolac0.02[9]0.12[9]0.17

Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a representative compilation from multiple sources.

Experimental Protocols

The following are generalized protocols for in vitro assays used to determine the COX inhibitory activity of compounds like this compound derivatives.

In Vitro COX Inhibition Assay (Purified Enzyme)

This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound against purified ovine or human COX-1 and human recombinant COX-2.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are prepared and stored according to the manufacturer's instructions.

  • Assay Buffer: A Tris-HCl buffer (pH 8.0) is typically used, often containing co-factors such as hematin and L-epinephrine.[10]

  • Inhibitor Preparation: Test compounds are dissolved in a suitable solvent, such as DMSO, to create a range of concentrations.

  • Assay Procedure:

    • The COX enzyme (either COX-1 or COX-2) is pre-incubated with the test compound or a vehicle control for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[10]

    • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a defined period (e.g., 2 minutes).[10]

    • The reaction is then stopped, often by the addition of a solution like stannous chloride.[11]

  • Product Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[7][10]

  • Data Analysis: The percentage of COX inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

Human Whole Blood Assay (WBA)

This ex vivo assay is considered more physiologically relevant as it measures COX inhibition in a more complex biological matrix.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.

Methodology:

  • Blood Collection: Fresh venous blood is collected from healthy, consenting volunteers who have not recently taken NSAIDs.

  • COX-1 Assay:

    • Aliquots of whole blood are incubated with the test compound or vehicle control.

    • Blood clotting is induced (e.g., by allowing it to clot at 37°C for a set time), which triggers platelet activation and subsequent COX-1-mediated production of thromboxane B2 (TXB2).

    • The serum is separated by centrifugation.

    • TXB2 levels are measured by ELISA or LC-MS/MS as an index of COX-1 activity.[12]

  • COX-2 Assay:

    • Aliquots of whole blood are incubated with lipopolysaccharide (LPS) to induce the expression of COX-2.

    • The blood is then incubated with the test compound or vehicle control.

    • The plasma is separated by centrifugation.

    • Prostaglandin E2 (PGE2) levels are measured by ELISA or LC-MS/MS as an index of COX-2 activity.[12]

  • Data Analysis: IC50 values are calculated as described for the purified enzyme assay.

Visualizing Pathways and Workflows

Prostaglandin Synthesis Pathway and NSAID Inhibition

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by NSAIDs, including those based on the this compound scaffold.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostanoids (Housekeeping) Prostanoids (Housekeeping) Prostaglandin H2 (PGH2)->Prostanoids (Housekeeping) Isomerases Prostanoids (Inflammation) Prostanoids (Inflammation) Prostaglandin H2 (PGH2)->Prostanoids (Inflammation) Isomerases NSAIDs (e.g., Tolmetin) NSAIDs (e.g., Tolmetin) NSAIDs (e.g., Tolmetin)->COX-1 (Constitutive) NSAIDs (e.g., Tolmetin)->COX-2 (Inducible)

Caption: Arachidonic acid pathway and COX inhibition by NSAIDs.

Experimental Workflow for In Vitro COX Inhibition Assay

The diagram below outlines the general workflow for an in vitro COX inhibition assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Reagents Prepare Assay Buffer, Cofactors, and Enzymes Pre-incubation Pre-incubate Enzyme with Inhibitor/Vehicle Prepare Reagents->Pre-incubation Prepare Inhibitors Prepare Serial Dilutions of Test Compounds Prepare Inhibitors->Pre-incubation Initiate Reaction Add Arachidonic Acid (Substrate) Pre-incubation->Initiate Reaction Incubate Incubate at 37°C Initiate Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Product Quantify PGE2 Production (ELISA or LC-MS) Stop Reaction->Measure Product Calculate IC50 Plot Dose-Response Curve and Calculate IC50 Measure Product->Calculate IC50

Caption: General workflow for an in vitro COX inhibition assay.

References

Safety Operating Guide

Navigating the Disposal of 1-Methylpyrrole-2-acetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Methylpyrrole-2-acetic acid, a compound utilized in various synthetic applications.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 21898-59-9) was not available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including Methyl 1-methyl-2-pyrroleacetate and 1-Methyl-2-pyrrolecarboxylic acid. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to always handle chemical waste in accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. Based on the hazard profile of related compounds, which indicates potential for skin, eye, and respiratory irritation, the following PPE is recommended:

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large spills or in poorly ventilated areas. Consult your EHS department for specific guidance.

Step-by-Step Disposal Protocol

The proper disposal of this compound, like many laboratory chemicals, involves a multi-step process focused on containment, waste stream segregation, and adherence to regulatory guidelines.

1. Neutralization of Spills:

In the event of a small spill, immediate containment and neutralization are key.

  • Containment: Absorb the spill using a non-combustible absorbent material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels without prior neutralization.

  • Neutralization: For acidic compounds, a weak base solution (e.g., sodium bicarbonate) can be carefully applied to the absorbed material to neutralize its acidity. Always perform this in a well-ventilated area, as the reaction may produce gas.

  • Collection: Carefully scoop the absorbed and neutralized material into a designated, properly labeled hazardous waste container.

2. Waste Segregation:

Properly segregating chemical waste is crucial for safe disposal and environmental protection.

  • Solid Waste: Contaminated materials such as gloves, absorbent pads, and empty containers should be placed in a designated solid hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled, sealed container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

3. Labeling and Storage:

All waste containers must be clearly and accurately labeled.

  • Content Identification: The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound".

  • Hazard Identification: Indicate the primary hazards (e.g., Irritant, Combustible).

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

4. Final Disposal:

The final disposal of the hazardous waste must be handled by a licensed waste disposal company.

  • Consult EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the disposal method complies with all relevant regulations.

  • Incineration: For many organic compounds like this compound, incineration by a licensed facility is a common and effective disposal method.

Experimental Workflow for Disposal

Disposal Workflow for this compound start Start: Handling this compound Waste spill Spill Occurs? start->spill small_spill Small Spill Procedure spill->small_spill Yes large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Yes, Large routine_disposal Routine Waste Disposal spill->routine_disposal No absorb Absorb with Inert Material (e.g., Vermiculite) small_spill->absorb neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) absorb->neutralize collect_solid Collect into Labeled Solid Hazardous Waste Container neutralize->collect_solid storage Store in Satellite Accumulation Area collect_solid->storage liquid_waste Collect Liquid Waste in Labeled Container routine_disposal->liquid_waste solid_waste Collect Contaminated Solids in Labeled Container routine_disposal->solid_waste liquid_waste->storage solid_waste->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Decision-making workflow for the disposal of this compound.

This guide provides a foundational understanding of the procedures for the safe disposal of this compound. By adhering to these steps and consulting with your institution's safety experts, you can ensure a safe laboratory environment and responsible chemical waste management.

References

Essential Safety and Logistical Guidance for Handling 1-Methylpyrrole-2-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Summary

Based on data from analogous compounds, 1-Methylpyrrole-2-acetic acid is anticipated to cause skin and eye irritation.[1][2][3] Inhalation may lead to respiratory tract irritation, and ingestion could cause gastrointestinal issues.[1] Some related compounds are also combustible liquids and vapors.[1]

Table 1: Hazard Identification and Mitigation

Hazard CategoryPotential HazardRecommended Personal Protective Equipment
Skin Contact Causes skin irritation.[1][2][3]Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated. Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.
Eye Contact Causes serious eye irritation.[1][2][3]Safety Goggles: Wear chemical splash goggles that conform to EN 166 (EU) or ANSI Z.87.1 standards. Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing.
Inhalation May cause respiratory irritation.[1]Ventilation: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is required. The type of respirator will depend on the potential exposure.
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Operational and Disposal Plans

A stringent operational protocol is essential to minimize exposure and ensure a safe laboratory environment.

Experimental Protocol: Safe Handling Procedure
  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure the chemical fume hood is functioning correctly and certified.

    • Have an eyewash station and safety shower readily accessible.[1]

  • Donning Personal Protective Equipment (PPE):

    • Before entering the designated handling area, don a lab coat, fully enclosed shoes, chemical-resistant gloves (nitrile is a suitable option for many carboxylic acids), and safety goggles.

  • Chemical Handling:

    • Solids: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height.

    • Liquids/Solutions: When dissolving the compound, add the solid to the solvent slowly to prevent splashing. Use a properly calibrated pipette for liquid transfers.

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Do not empty into drains.

Visual Guidance: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound risk_assessment Assess Potential for: - Skin/Eye Contact - Inhalation - Splashing start->risk_assessment skin_contact Skin Contact? risk_assessment->skin_contact eye_contact Eye Contact? skin_contact->eye_contact No lab_coat Wear Lab Coat & Closed-Toe Shoes skin_contact->lab_coat Yes inhalation Inhalation Risk? eye_contact->inhalation No goggles Wear Safety Goggles eye_contact->goggles Yes fume_hood Use Chemical Fume Hood inhalation->fume_hood Yes proceed Proceed with Experiment inhalation->proceed No splashing Splash Hazard? splashing->inhalation No face_shield Wear Face Shield over Goggles splashing->face_shield Yes gloves Wear Nitrile Gloves lab_coat->gloves gloves->eye_contact goggles->splashing respirator Consider Respirator fume_hood->respirator If hood is insufficient fume_hood->proceed respirator->proceed face_shield->inhalation

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.